molecular formula C9H5BrClN B580799 3-Bromo-7-chloroisoquinoline CAS No. 1246552-90-8

3-Bromo-7-chloroisoquinoline

Cat. No.: B580799
CAS No.: 1246552-90-8
M. Wt: 242.5
InChI Key: ZLAFRLYZTMTUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloroisoquinoline is a halogenated isoquinoline derivative that serves as a key synthetic intermediate in advanced organic and medicinal chemistry research. The presence of both bromo and chloro substituents on the fused bicyclic structure makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of more complex molecular architectures . Isoquinoline scaffolds are of significant interest in drug discovery due to their presence in biologically active molecules and natural products . Researchers utilize this compound in the synthesis of novel compounds for exploration as therapeutic agents, as well as in the development of new synthetic methodologies to access highly substituted isoquinolines that are difficult to prepare by other means . Its application is central to projects aiming to generate diverse chemical libraries for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAFRLYZTMTUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725497
Record name 3-Bromo-7-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246552-90-8
Record name 3-Bromo-7-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-7-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 3-bromo-7-chloroisoquinoline, a halogenated isoquinoline derivative of interest in medicinal chemistry and materials science. Due to the absence of a single, comprehensive published procedure for this specific molecule, this guide consolidates information from analogous chemical transformations to propose a viable multi-step synthesis. The experimental protocols provided are based on established methodologies for similar substrates.

Proposed Synthetic Pathway

The most logical approach to the synthesis of this compound involves a multi-step process commencing with the construction of the isoquinoline core, followed by functional group manipulation to introduce the desired halogen substituents. The proposed pathway is as follows:

  • Step 1: Synthesis of 7-Chloro-isoquinolin-3-ol. This step can be achieved through a cyclization reaction of a suitably substituted benzaldehyde derivative.

  • Step 2: Synthesis of this compound. The final step involves the conversion of the hydroxyl group in 7-chloro-isoquinolin-3-ol to a bromo group.

This strategy allows for the regioselective placement of the chlorine atom on the benzene ring of the isoquinoline, followed by the introduction of the bromine atom on the pyridine ring.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic pathway.

Step 1: Synthesis of 7-Chloro-isoquinolin-3-ol

This synthesis can be adapted from known procedures for forming substituted isoquinolin-3-ols. The reaction involves the condensation of 4-chlorobenzaldehyde with an appropriate aminoacetal followed by acid-catalyzed cyclization, a variant of the Pomeranz-Fritsch reaction.

Materials:

  • 4-Chlorobenzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium hydroxide

  • Dichloromethane

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in ethanol.

  • Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate.

  • Slowly add concentrated sulfuric acid (5-10 equivalents) to the reaction mixture, maintaining the temperature below 20°C with an ice bath.

  • After the addition is complete, heat the mixture to 90°C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 7-chloro-isoquinolin-3-ol.

Step 2: Synthesis of this compound

The conversion of the hydroxyl group to a bromo group can be achieved using a suitable brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

Materials:

  • 7-Chloro-isoquinolin-3-ol

  • Phosphorus oxybromide (POBr₃)

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), suspend 7-chloro-isoquinolin-3-ol (1 equivalent) in anhydrous acetonitrile.

  • Add phosphorus oxybromide (1.5 equivalents) portion-wise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions.

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Expected Yield (%)
14-Chlorobenzaldehyde, Aminoacetaldehyde diethyl acetalConc. H₂SO₄, Ethanol904-660-70
27-Chloro-isoquinolin-3-olPOBr₃, Anhydrous Acetonitrile82 (reflux)3-575-85

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathway and a logical workflow for the synthesis and purification of the target compound.

Synthesis_Pathway 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde->Step1_Reactants Aminoacetaldehyde\ndiethyl acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde\ndiethyl acetal->Step1_Reactants 7-Chloro-isoquinolin-3-ol 7-Chloro-isoquinolin-3-ol Step1_Reactants->7-Chloro-isoquinolin-3-ol Step 1: Conc. H₂SO₄, 90°C This compound This compound 7-Chloro-isoquinolin-3-ol->this compound Step 2: POBr₃, Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Isoquinoline Formation cluster_step2 Step 2: Bromination Condensation Condensation of 4-chlorobenzaldehyde and aminoacetal Cyclization Acid-catalyzed cyclization Condensation->Cyclization Workup1 Neutralization & Extraction Cyclization->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 7-Chloro-isoquinolin-3-ol Purification1->Intermediate Bromination Reaction with POBr₃ Intermediate->Bromination Workup2 Quenching & Extraction Bromination->Workup2 Purification2 Recrystallization/ Chromatography Workup2->Purification2 Final_Product This compound Purification2->Final_Product

An In-depth Technical Guide to 3-Bromo-7-chloroisoquinoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Bromo-7-chloroisoquinoline. This halogenated isoquinoline derivative serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and antimicrobial agents.[1] Its strategic halogenation provides reactive handles for further molecular elaboration through various cross-coupling reactions.

Core Chemical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow powder.[2] It is essential to handle this compound in an inert atmosphere and store it under refrigerated conditions (2-8°C) to maintain its stability.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that there are some discrepancies in the reported CAS numbers for this compound and its isomers. The data presented here is primarily associated with CAS number 1246552-90-8.

PropertyValueSource(s)
Molecular Formula C₉H₅BrClN[3][4]
Molecular Weight 242.50 g/mol [4][5]
CAS Number 1246552-90-8[3][5][6][7]
Alternate CAS Number 1029720-65-7 (often listed for 7-Bromo-3-chloroisoquinoline)[4][8]
Purity Typically ≥95%[3][6]
Physical Form Solid
Storage Temperature 2-8°C[3]

Structural Information

The structure of this compound is characterized by an isoquinoline core with a bromine atom at the 3-position and a chlorine atom at the 7-position.

Caption: Chemical structure of this compound.

Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. The chemical shifts will be influenced by the positions of the bromine and chlorine substituents. For example, the ¹H NMR spectrum of the related compound 7-Bromo-1-chloroisoquinoline in DMSO-d₆ shows signals in the aromatic region between δ 7.91 and 8.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the carbon atoms of the isoquinoline core. The carbons attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will show characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and C-Br and C-Cl stretching vibrations at lower wavenumbers.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (242.50 g/mol ). Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns for [M]+, [M+2]+, and [M+4]+ will be observed.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic approach can be conceptualized based on established isoquinoline chemistry. A potential route could involve the construction of the isoquinoline ring followed by halogenation, or the use of a pre-halogenated starting material.

One possible synthetic strategy is a multi-step process starting from a substituted benzene derivative, proceeding through cyclization to form the isoquinoline core, followed by selective bromination.

G start Starting Material (e.g., m-chloroaniline derivative) step1 Step 1: Functional Group Transformation start->step1 step2 Step 2: Bischler-Napieralski or Pictet-Spengler Cyclization step1->step2 step3 Step 3: Aromatization step2->step3 step4 Step 4: Selective Bromination (e.g., with NBS) step3->step4 product This compound step4->product

Caption: A potential synthetic workflow for this compound.

Applications in Drug Development

Halogenated heterocyclic compounds like this compound are of significant interest in drug discovery. The bromine and chlorine atoms can participate in hydrogen bonding and halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, these halogens provide sites for further chemical modification to explore the structure-activity relationship (SAR) of a compound series.

While specific biological activities for this compound are not extensively documented in publicly available literature, it is cited as an intermediate for bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents.[1] The isoquinoline scaffold itself is a privileged structure found in numerous biologically active natural products and synthetic drugs.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Profile of 3-Bromo-7-chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-7-chloroisoquinoline. The information detailed herein is targeted towards researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.5-9.0s-
H-4~7.8-8.2s-
H-5~7.6-8.0d~8.0-9.0
H-6~7.4-7.8t~7.0-8.0
H-8~7.9-8.3d~1.5-2.5

Note: Predicted values are based on the analysis of similar halogenated isoquinoline structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)

CarbonChemical Shift (δ, ppm)
C-1~150-155
C-3~120-125
C-4~135-140
C-4a~128-132
C-5~125-130
C-6~128-132
C-7~130-135
C-8~120-125
C-8a~145-150

Note: Predicted values are based on computational models and data from related isoquinoline derivatives.

Table 3: IR Spectral Data (Expected Absorptions)

Wavenumber (cm⁻¹)Functional Group
3050-3150C-H stretch (aromatic)
1600-1650C=N stretch (in-ring)
1450-1580C=C stretch (aromatic)
1000-1200C-Cl stretch
550-750C-Br stretch

Table 4: Mass Spectrometry Data

m/zInterpretation
241/243/245[M]⁺• (Molecular ion peak with isotopic pattern for Br and Cl)
212/214[M-Cl]⁺
162[M-Br]⁺
127[C₉H₅N]⁺•

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H observation.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay are often necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR/MS Pelletizing Pelletizing Sample->Pelletizing IR NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Pelletizing->IR Raw_Data Raw_Data NMR->Raw_Data IR->Raw_Data MS->Raw_Data Processed_Spectra Processed_Spectra Raw_Data->Processed_Spectra Structure_Elucidation Structure_Elucidation Processed_Spectra->Structure_Elucidation

Navigating the Therapeutic Potential of 3-Bromo-7-chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Within this class, halogenated isoquinolines serve as versatile building blocks for the synthesis of novel therapeutic agents. This technical guide focuses on the properties of 3-Bromo-7-chloroisoquinoline (CAS Number: 1246552-90-8), a synthetic intermediate with significant potential in drug discovery. While direct biological data for this specific compound is not extensively available in public literature, this document provides a comprehensive overview of its chemical characteristics and explores its potential therapeutic applications by examining the biological activities of closely related 3-bromo-isoquinoline derivatives. The information presented herein is intended to equip researchers with the foundational knowledge needed to explore the synthetic utility and pharmacological promise of this compound.

Chemical and Physical Properties

This compound is a halogenated aromatic heterocyclic compound. Its chemical structure features an isoquinoline core substituted with a bromine atom at the 3-position and a chlorine atom at the 7-position. These halogen atoms provide reactive handles for a variety of chemical transformations, making it a valuable precursor in synthetic organic chemistry.

PropertyValueSource
CAS Number 1246552-90-8N/A
Molecular Formula C₉H₅BrClNN/A
Molecular Weight 242.5 g/mol N/A
Appearance Solid (form may vary)N/A
Purity Typically ≥98%N/A
Solubility Soluble in common organic solventsN/A

Synthetic Pathways and Reactivity

The presence of two distinct halogen atoms on the isoquinoline ring allows for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions, enabling chemists to perform sequential modifications at the 3- and 7-positions. This differential reactivity is a key advantage in the design and synthesis of complex molecular architectures.

A primary synthetic application of 3-bromo-isoquinoline scaffolds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position, leading to a diverse library of derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-Isoquinoline Derivatives

The following is a general protocol for the Suzuki-Miyaura coupling reaction, as adapted from studies on related 3-bromo-isoquinoline compounds. This procedure can serve as a starting point for the derivatization of this compound.[1][2][3]

Materials:

  • 3-Bromo-isoquinoline derivative (starting material)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the 3-bromo-isoquinoline derivative (1 equivalent) and the arylboronic acid (1.1-1.5 equivalents) in the chosen solvent.

  • Add the base (2-3 equivalents) to the mixture.

  • De-gas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki_Coupling_Workflow start Start dissolve Dissolve 3-bromo-isoquinoline and arylboronic acid in solvent start->dissolve add_base Add base dissolve->add_base degas De-gas with N2/Ar add_base->degas add_catalyst Add Palladium catalyst degas->add_catalyst heat Heat and monitor reaction add_catalyst->heat workup Aqueous workup and extraction heat->workup purify Column chromatography workup->purify end End purify->end

Suzuki-Miyaura Coupling Experimental Workflow

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound is limited, a recent study on a series of synthesized 3-bromo-isoquinoline derivatives has shed light on the potential therapeutic applications of this class of compounds. The study revealed significant analgesic and anti-inflammatory properties, suggesting that this compound could serve as a valuable scaffold for the development of novel drugs targeting pain and inflammation.[1][2][4]

The following sections detail the experimental protocols used to evaluate the biological activities of these 3-bromo-isoquinoline derivatives, providing a blueprint for the investigation of this compound and its future analogs.

Analgesic Activity

The analgesic potential of the 3-bromo-isoquinoline derivatives was assessed using the acetic acid-induced writhing test in mice. This is a well-established model for evaluating peripheral analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animals: Swiss albino mice of either sex are used. They are fasted overnight before the experiment with free access to water.

  • Grouping: The animals are divided into a control group, a standard drug group (e.g., diclofenac sodium), and test groups for each of the synthesized derivatives.

  • Drug Administration: The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The standard and test compounds are administered orally or intraperitoneally at a specific dose.

  • Induction of Writhing: After a set period (e.g., 30 minutes for oral administration), a 0.6% solution of acetic acid is injected intraperitoneally to induce the writhing response (a characteristic stretching and constriction of the abdomen).

  • Observation: Immediately after the acetic acid injection, the number of writhes for each mouse is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated for the standard and test groups relative to the control group. A significant reduction in the number of writhes indicates analgesic activity.

Anti-inflammatory Activity

The anti-inflammatory effects of the 3-bromo-isoquinoline derivatives were evaluated using the carrageenan-induced paw edema model in rats. This is a classic and reliable model for acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema Test

  • Animals: Wistar albino rats are used.

  • Grouping: Similar to the analgesic assay, animals are divided into control, standard (e.g., indomethacin), and test groups.

  • Drug Administration: The vehicle, standard drug, or test compounds are administered orally.

  • Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume to that of the control group.

Antimicrobial Activity

The potential of 3-bromo-isoquinoline derivatives as antimicrobial agents was also investigated. The antimicrobial activity can be assessed against a panel of pathogenic bacteria and fungi using standard methods like the agar well diffusion method or by determining the minimum inhibitory concentration (MIC).

Experimental Protocol: Agar Well Diffusion Method

  • Microbial Cultures: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

  • Preparation of Inoculum: The microbial cultures are grown in a suitable broth medium to a specific turbidity.

  • Agar Plate Preparation: A sterile nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri plates and allowed to solidify.

  • Inoculation: The solidified agar plates are swabbed with the prepared microbial inoculum.

  • Well Preparation and Drug Application: Wells of a specific diameter are punched into the agar. A defined volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic or antifungal agent and the solvent (as a negative control) are also added to separate wells.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity

The antioxidant potential of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution. A standard antioxidant (e.g., ascorbic acid) is used as a positive control.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement of Absorbance: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated for each concentration of the test compounds. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is often determined.

Cyclooxygenase (COX) Inhibition Assay

Given the anti-inflammatory activity, it is plausible that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes. In vitro COX inhibition assays can be performed to investigate this mechanism.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Source: Purified COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a substrate (e.g., arachidonic acid) to prostaglandin G₂ (PGG₂). The subsequent reduction of PGG₂ to PGH₂ is coupled to the oxidation of a chromogenic substrate, which can be measured spectrophotometrically.

  • Procedure: The test compounds are pre-incubated with the COX enzyme. The reaction is initiated by the addition of arachidonic acid. The rate of color development is monitored.

  • Data Analysis: The percentage inhibition of COX activity is calculated for each compound. IC₅₀ values are determined to assess the potency and selectivity of the compounds for COX-1 versus COX-2.

Biological_Screening_Workflow start Synthesized 3-Bromo-Isoquinoline Derivatives analgesic Analgesic Activity (Acetic Acid Writhing) start->analgesic anti_inflammatory Anti-inflammatory Activity (Carrageenan Paw Edema) start->anti_inflammatory antimicrobial Antimicrobial Activity (Agar Well Diffusion) start->antimicrobial antioxidant Antioxidant Activity (DPPH Assay) start->antioxidant end Lead Compound Identification analgesic->end cox_inhibition COX Inhibition Assay anti_inflammatory->cox_inhibition antimicrobial->end antioxidant->end cox_inhibition->end

Workflow for Biological Evaluation of Derivatives

Molecular Docking and In Silico Studies

To further understand the potential mechanism of action at a molecular level, molecular docking studies can be performed. For instance, if a compound shows significant anti-inflammatory and analgesic activity with a favorable COX-2 selectivity profile, it can be docked into the active site of the COX-2 enzyme to predict its binding mode and interactions with key amino acid residues.

Experimental Protocol: Molecular Docking

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 2D structure of the ligand (the 3-bromo-isoquinoline derivative) is drawn and converted to a 3D structure. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to dock the ligand into the defined active site of the protein. The program generates multiple possible binding poses.

  • Analysis of Results: The docking poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked pose is analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein residues.

Signaling_Pathway_Hypothesis cluster_cell Cellular Environment stimulus Inflammatory Stimulus (e.g., Carrageenan) phospholipase Phospholipase A2 stimulus->phospholipase cell_membrane Cell Membrane arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases cox_enzyme COX-2 Enzyme arachidonic_acid->cox_enzyme prostaglandins Prostaglandins cox_enzyme->prostaglandins produces inflammation Pain & Inflammation prostaglandins->inflammation isoquinoline_derivative 3-Bromo-Isoquinoline Derivative (Inhibitor) isoquinoline_derivative->cox_enzyme Inhibits

Hypothesized Mechanism of Action via COX-2 Inhibition

Conclusion

This compound (CAS No. 1246552-90-8) represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the demonstrated analgesic, anti-inflammatory, and antimicrobial activities of closely related 3-bromo-isoquinoline derivatives highlight the significant potential of this scaffold. The synthetic versatility afforded by the two distinct halogen atoms allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential biological evaluation protocols that can be employed to unlock the therapeutic value of this compound and its derivatives. Further research into this compound is warranted to fully elucidate its pharmacological profile and to explore its potential in addressing unmet medical needs.

References

3-Bromo-7-chloroisoquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Bromo-7-chloroisoquinoline

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This guide provides the core chemical information for this compound.

Core Chemical Properties

The foundational data for this compound is summarized below, providing a clear reference for experimental and developmental applications.

PropertyValue
Chemical Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [2][3][4]

This data is essential for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

Experimental Protocols and Methodologies

The determination of the molecular weight and formula for a specific compound like this compound is typically achieved through standard analytical chemistry techniques.

  • Mass Spectrometry: This is the primary method for determining the molecular weight of a compound with high accuracy. The process involves ionizing the molecule and then measuring its mass-to-charge ratio.

  • Elemental Analysis: This technique provides the empirical formula by determining the percentage composition of each element (carbon, hydrogen, nitrogen, bromine, chlorine) in the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule, confirming the connectivity of the atoms and thus validating the molecular formula.

  • X-ray Crystallography: For crystalline solids, this method can provide the precise three-dimensional arrangement of atoms, definitively confirming the structure and formula.

Given that this compound is a known compound, these experimental protocols are standardized and widely understood in the scientific community. The provided data is based on the results of such established methods.

Logical Relationships in Compound Identification

The process of identifying and characterizing a chemical compound follows a logical workflow. The diagram below illustrates the relationship between the analytical techniques and the resulting data.

cluster_techniques Analytical Techniques cluster_data Derived Data MassSpec Mass Spectrometry MolWeight Molecular Weight MassSpec->MolWeight Elemental Elemental Analysis Formula Chemical Formula Elemental->Formula NMR NMR Spectroscopy Structure Chemical Structure NMR->Structure Formula->MolWeight Structure->MolWeight Structure->Formula

References

Physical and chemical properties of 3-Bromo-7-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-7-chloroisoquinoline, tailored for researchers, scientists, and professionals in drug development. While experimental data for this specific isomer is limited in publicly accessible literature, this guide consolidates available information, predicted properties, and analogous data from related compounds to offer a valuable resource.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic heterocyclic compound. Its structure is characterized by an isoquinoline core substituted with a bromine atom at the 3-position and a chlorine atom at the 7-position. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents.

Table 1: Identifiers and Basic Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1246552-90-8[1]
Molecular Formula C₉H₅BrClN[1]
Molecular Weight 242.50 g/mol [2][3]
Canonical SMILES C1=CC2=C(C=C1Cl)C=C(N=C2)BrN/A
InChI Key ZLAFRLYZTMTUOQ-UHFFFAOYSA-N[3]

Table 2: Experimental and Predicted Physical Properties

PropertyValueNotes
Melting Point Data not availableFor the related isomer, 7-Bromo-1-chloroisoquinoline, a melting point of 123-124 °C has been reported.
Boiling Point Data not availablePredicted boiling point for the isomer 5-bromo-3-chloroisoquinoline is 349.5±22.0 °C.
Solubility Sparingly soluble in water; Soluble in many organic solvents.Based on the general solubility of isoquinoline and its derivatives.[4]
Appearance Likely a solid at room temperatureBased on the melting point of the 7-bromo-1-chloro isomer.
Storage Conditions Store at room temperature or under an inert atmosphere at 2-8°C.[1][2]

Spectroscopic Data

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the isoquinoline nucleus and its halogen substituents.

Key Reactivity Features:

  • Basicity: As an isoquinoline derivative, it is expected to be a weak base.[4]

  • Nucleophilic Substitution: The halogen atoms can be displaced by strong nucleophiles, although this typically requires harsh reaction conditions.

  • Cross-Coupling Reactions: The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. The C-Br bond is significantly more reactive than the C-Cl bond in such reactions, allowing for selective functionalization at the 3-position.[5] This makes it a valuable building block for introducing molecular diversity.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, general synthetic strategies for substituted isoquinolines can be adapted. A common approach involves the multi-step synthesis from commercially available starting materials, likely involving cyclization to form the isoquinoline core followed by halogenation.

While a specific protocol for the target molecule is unavailable, a representative protocol for a related compound, 7-Bromo-1-chloroisoquinoline , is provided below to illustrate a potential synthetic methodology.

Synthesis of 7-Bromo-1-chloroisoquinoline:

This procedure involves the chlorination of 7-bromo-1-hydroxyisoquinoline.

  • Reactants: 7-bromo-1-hydroxyisoquinoline (0.05 mol) and phosphorus oxychloride (0.5 mol, 46.6 mL).

  • Procedure:

    • To phosphorus oxychloride at room temperature, add 7-bromo-1-hydroxyisoquinoline portionwise.

    • Heat the mixture to 100°C for 90 minutes with rapid stirring.

    • After cooling to room temperature, cautiously pour the mixture onto ice/water (200 mL).

    • Adjust the pH to 8 by dropwise addition of aqueous ammonia.

    • Collect the resulting precipitate by filtration and wash with cold water.

    • Dry the solid under reduced vacuum at 45°C for 12 hours to yield the product.[6]

  • Characterization of 7-Bromo-1-chloroisoquinoline:

    • ¹H NMR (DMSO-d6): δ 8.4 (s, 1H), 8.34-8.38 (d, J=6 Hz, 1H), 8.03-8.07 (m, 2H), 7.91-7.96 (d, J=6 Hz, 1H).[6]

    • LCMS: m/z 242, 244, 246.[6]

Applications in Drug Discovery and Materials Science

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential biological activity.

  • Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors. The halogenated positions of this compound provide convenient points for elaboration to generate libraries of compounds for screening against various kinases.[2]

  • Antimicrobial Agents: This compound also serves as a precursor for the development of novel antimicrobial agents.[2]

  • Materials Science: Due to its electron-deficient aromatic core, it has potential applications in the design of organic semiconductors and optoelectronic materials.[2]

Safety and Handling

For this compound and its isomers, the following GHS hazard information has been reported. Users should handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Table 3: GHS Hazard Information for Bromo-chloroisoquinoline Isomers

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the synthesis and application of this compound.

G cluster_synthesis Conceptual Synthetic Pathway Start Appropriate Precursors Cyclization Cyclization to Isoquinoline Core Start->Cyclization Halogenation Selective Halogenation Cyclization->Halogenation Product This compound Halogenation->Product

Caption: Conceptual workflow for the synthesis of this compound.

G cluster_reactivity Reactivity in Cross-Coupling Reactions Reactant This compound Suzuki Suzuki Coupling (with Boronic Acid) Reactant->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (with Amine) Reactant->Buchwald Pd Catalyst, Base Product1 3-Aryl-7-chloroisoquinoline Suzuki->Product1 Product2 3-Amino-7-chloroisoquinoline Buchwald->Product2

Caption: Reactivity of this compound in common cross-coupling reactions.

G cluster_drug_discovery Application in Kinase Inhibitor Drug Discovery StartingMaterial This compound LibrarySynthesis Combinatorial Synthesis (e.g., Suzuki Coupling) StartingMaterial->LibrarySynthesis CompoundLibrary Library of Isoquinoline Derivatives LibrarySynthesis->CompoundLibrary Screening Kinase Activity Screening CompoundLibrary->Screening HitCompounds Hit Compounds Screening->HitCompounds LeadOptimization Lead Optimization HitCompounds->LeadOptimization Candidate Drug Candidate LeadOptimization->Candidate

Caption: Logical workflow for the use of this compound in drug discovery.

References

Synthesis and Characterization of 3-Bromo Isoquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant biological activities. The introduction of a bromine atom at the 3-position of the isoquinoline ring system creates a versatile synthetic intermediate, 3-bromo isoquinoline, which serves as a crucial building block for the development of novel therapeutic agents. The presence of the bromo substituent allows for a variety of subsequent chemical modifications, most notably through cross-coupling reactions, enabling the synthesis of a diverse library of complex isoquinoline derivatives. These derivatives have garnered substantial interest in medicinal chemistry due to their potential as analgesic, anti-inflammatory, and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to 3-bromo isoquinoline and its derivatives, detailed experimental protocols for their synthesis and characterization, and an exploration of their biological significance.

Core Synthetic Strategies

The synthesis of 3-bromo isoquinoline derivatives can be achieved through several key methodologies. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. The principal strategies include the Sandmeyer reaction from 3-aminoisoquinoline, direct bromination of the isoquinoline core, and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. More recent approaches also include cycloaddition reactions.

Sandmeyer Reaction of 3-Aminoisoquinoline

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to an aryl halide.[3] This two-step process involves the diazotization of 3-aminoisoquinoline to form a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[3][4]

Materials:

  • 3-Aminoisoquinoline

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: Dissolve 3-aminoisoquinoline in aqueous hydrobromic acid and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat it to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture and neutralize it with a sodium hydroxide solution to a pH of 8-9.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 3-bromoisoquinoline can be purified by column chromatography on silica gel or by recrystallization.

Direct Bromination of Isoquinoline

Direct electrophilic bromination of the isoquinoline ring can also yield 3-bromo isoquinoline. However, this method can sometimes lead to a mixture of isomers, with the 5- and 8-bromo-isomers being common byproducts.[5] Careful control of reaction conditions is crucial to achieve regioselectivity for the 3-position.

Materials:

  • Isoquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Ammonia solution (aq.)

  • Diethyl ether

Procedure:

  • Reaction Setup: Slowly add isoquinoline to well-stirred, concentrated sulfuric acid, keeping the temperature below 30 °C. Cool the resulting solution to -25 °C using a dry ice-acetone bath.

  • Bromination: Add N-bromosuccinimide (NBS) portion-wise to the vigorously stirred solution, maintaining the temperature between -26 and -22 °C. Stir the suspension for several hours at this low temperature.[6]

  • Work-up: Pour the reaction mixture onto crushed ice. Adjust the pH to 9.0 with an aqueous ammonia solution while keeping the temperature below 25 °C.[6]

  • Extraction and Purification: Extract the alkaline suspension with diethyl ether. Combine the organic phases, wash with NaOH solution and water, and then dry over anhydrous magnesium sulfate. Concentrate the solution to obtain the crude product.[6] Purification can be achieved by fractional distillation under reduced pressure or column chromatography.[6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is widely used to synthesize 3-aryl isoquinoline derivatives from 3-bromo isoquinoline.[1][7] This palladium-catalyzed reaction involves the coupling of 3-bromo isoquinoline with an arylboronic acid in the presence of a base.[1][7]

Materials:

  • 3-Bromoisoquinoline

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 3-bromoisoquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and sodium carbonate (2.0 equiv).[7]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reaction: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[7]

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-phenylisoquinoline.[7]

Cycloaddition Reactions

Modern synthetic approaches, such as [3+2] and [4+2] cycloaddition reactions, offer regioselective routes to highly substituted 3-bromo isoquinoline derivatives. For instance, a three-component synthesis involving isoquinoline, dialkyl acetylenedicarboxylates, and 3-acetyl coumarins can lead to fused pentacyclic isoquinoline derivatives.[8] Another approach involves the reaction of 2-alkynylbenzaldoxime with bromine to generate 4-bromo-3-alkylisoquinoline derivatives.[9]

Data Presentation: Characterization of 3-Bromo Isoquinoline Derivatives

The structural elucidation of synthesized 3-bromo isoquinoline derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for 3-Bromoisoquinoline
Technique Data Reference
¹H NMR (CDCl₃, MHz)δ (ppm): 9.25 (s, 1H), 8.35 (d, 1H), 8.05 (d, 1H), 7.85-7.70 (m, 3H)[10]
¹³C NMR (CDCl₃, MHz)δ (ppm): 152.4, 151.2, 139.6, 136.6, 130.5, 128.8, 128.5, 127.7, 127.5, 127.1, 127.0, 126.9, 116.5[9]
Mass Spec. (EI)m/z: 207/209 (M⁺, Br isotopes), 128 (M⁺ - Br), 101[9]
Table 2: Comparative Yields of 3-Arylisoquinoline Synthesis via Suzuki Coupling
Arylboronic Acid Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
Phenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O80-9012-16High[1]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1006-8High[1]
3,5-Dimethylisoxazole-4-boronic acid pinacol esterVariesDBUTHF/H₂OAmbientVariesVaries[11]

Mandatory Visualizations

Synthetic Pathways

Suzuki_Coupling 3-Bromoisoquinoline 3-Bromoisoquinoline Pd(II)_Complex Isoquinolyl-Pd(II)-Br 3-Bromoisoquinoline->Pd(II)_Complex Pd(0) Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation (Base) Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(II)_Aryl_Complex Isoquinolyl-Pd(II)-Aryl Pd(II)_Complex->Pd(II)_Aryl_Complex Aryl-B(OH)2 Pd(II)_Aryl_Complex->Pd(0) 3-Arylisoquinoline 3-Arylisoquinoline Pd(II)_Aryl_Complex->3-Arylisoquinoline Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sandmeyer_Reaction 3-Aminoisoquinoline 3-Aminoisoquinoline Diazonium_Salt Isoquinoline-3-diazonium bromide 3-Aminoisoquinoline->Diazonium_Salt Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) 3-Bromoisoquinoline 3-Bromoisoquinoline Diazonium_Salt->3-Bromoisoquinoline N2 N₂ Diazonium_Salt->N2 Sandmeyer Sandmeyer Reaction (CuBr)

Caption: Workflow for the Sandmeyer reaction.

Signaling Pathways

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isoquinoline_Derivative Isoquinoline Derivative Isoquinoline_Derivative->PI3K inhibits Isoquinoline_Derivative->Akt inhibits Isoquinoline_Derivative->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

COX2_Inhibition Arachidonic_Acid Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoquinoline_Derivative 3-Bromo Isoquinoline Derivative Isoquinoline_Derivative->COX2 inhibits

Caption: Mechanism of COX-2 inhibition by 3-bromo isoquinoline derivatives.

Conclusion

3-Bromo isoquinoline and its derivatives are of significant importance in the field of medicinal chemistry, serving as versatile precursors for the synthesis of a wide array of biologically active compounds. This technical guide has provided a comprehensive overview of the key synthetic strategies for accessing these valuable molecules, including detailed experimental protocols for the Sandmeyer reaction, direct bromination, and Suzuki-Miyaura cross-coupling. The characterization data presented, along with the visualization of synthetic and biological pathways, offers a valuable resource for researchers in drug discovery and development. The continued exploration of the synthetic utility and pharmacological properties of 3-bromo isoquinoline derivatives holds great promise for the development of new and effective therapeutic agents.

References

Navigating Selective Functionalization: A Technical Guide to the Reactivity of the C-Br versus C-Cl Bond in 3-Bromo-7-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 3-bromo-7-chloroisoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of selective cross-coupling reactions and detailed experimental protocols.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize different positions on this heterocyclic system is crucial for the development of novel therapeutic agents. This compound presents an excellent platform for sequential and site-selective cross-coupling reactions, owing to the inherent difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed transformations.

Core Principle: The Reactivity Hierarchy of Halogens

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf >> Cl. This established principle is fundamental to achieving selectivity in dihalogenated substrates like this compound. The C-Br bond at the 3-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust C-Cl bond at the 7-position. This reactivity differential allows for the selective functionalization of the C-3 position while leaving the C-7 chloro substituent intact for subsequent transformations.

By carefully controlling reaction conditions, such as the choice of catalyst, ligand, base, and temperature, chemists can achieve high yields and excellent selectivity for the desired mono-functionalized product.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for this compound is not extensively published, the following tables summarize typical conditions and expected yields for selective cross-coupling reactions based on established protocols for analogous dihalogenated heterocycles, such as 3-bromo-7-chloro-1-benzothiophene. These serve as a strong starting point for reaction optimization.

Table 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

ParameterConditionExpected Yield (%)
Substrate This compound-
Coupling Partner Arylboronic acid (1.2 equiv)85-95
Catalyst Pd(OAc)₂ (2 mol%) / PPh₃ (8 mol%)
or Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)
Temperature 90 °C
Reaction Time 12-18 h

Table 2: Selective Buchwald-Hartwig Amination at the C-3 Position

ParameterConditionExpected Yield (%)
Substrate This compound-
Coupling Partner Primary or Secondary Amine (1.2 equiv)80-90
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene
Temperature 100 °C
Reaction Time 12-24 h

Table 3: Selective Sonogashira Coupling at the C-3 Position

ParameterConditionExpected Yield (%)
Substrate This compound-
Coupling Partner Terminal Alkyne (1.2 equiv)88-96
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)
Co-catalyst CuI (4 mol%)
Base Et₃N
Solvent THF
Temperature Room Temperature to 50 °C
Reaction Time 4-12 h

Experimental Protocols

The following are detailed, generalized methodologies for performing selective cross-coupling reactions on this compound. Optimization for specific substrates may be required.

Protocol 1: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by the amine, and finally the sodium tert-butoxide.

  • Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Selective Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50 °C if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling C-I C-I C-Br C-Br C-I->C-Br More Reactive C-OTf C-OTf C-Br->C-OTf More Reactive C-Cl C-Cl C-OTf->C-Cl More Reactive G start Start reagents Combine Reactants: This compound, Coupling Partner, Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Column Chromatography workup->purify product Selective C-3 Functionalized Product purify->product G cluster_cycle Simplified Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (C-Br Bond Cleavage) pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)(Br)L₂] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-M pd_intermediate [Ar-Pd(II)(R)L₂] transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R Product reductive_elimination->product

Structural Analysis and Confirmation of 3-Bromo-7-chloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

3-Bromo-7-chloroisoquinoline is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its value as a synthetic intermediate lies in the strategic placement of bromine and chlorine atoms, which allows for selective functionalization through various cross-coupling reactions, making it a key building block in the development of kinase inhibitors and antimicrobial agents.[1] This technical guide provides a comprehensive overview of the structural analysis and confirmation of this compound. Due to the limited availability of experimental data in the public domain, this guide combines theoretical predictions with comparative analysis of related isoquinoline derivatives to offer a foundational understanding of its structural and spectroscopic characteristics.

Molecular Structure and Properties

This compound is an isoquinoline ring system substituted with a bromine atom at the 3-position and a chlorine atom at the 7-position. Commercial suppliers list its CAS number as 1246552-90-8.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₅BrClN[2]
Molecular Weight 242.50 g/mol [3][4]
InChI Key ZLAFRLYZTMTUOQ-UHFFFAOYSA-N[3]
Purity Typically ≥95% (commercial)[2]
Appearance Solid (predicted)
Storage Inert atmosphere, 2-8°C[2]

Spectroscopic Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra of this compound are crucial for its structural confirmation. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-1~8.5 - 9.0s-
H-4~7.8 - 8.2s-
H-5~7.9 - 8.3dJ ≈ 8-9
H-6~7.5 - 7.8ddJ ≈ 8-9, 2
H-8~8.0 - 8.4dJ ≈ 2

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1~150 - 155
C-3~120 - 125
C-4~125 - 130
C-4a~135 - 140
C-5~128 - 132
C-6~126 - 130
C-7~133 - 138
C-8~124 - 128
C-8a~130 - 135
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-Br and C-Cl stretching vibrations.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-N Stretch1300 - 1400Medium
C-Cl Stretch700 - 850Strong
C-Br Stretch500 - 650Strong
Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) cluster would be expected around m/z 241, 243, and 245, with the relative intensities dictated by the natural abundance of the isotopes.

Synthesis and Experimental Protocols

A potential synthetic route could involve the bromination of a 7-chloroisoquinoline precursor or the chlorination of a 3-bromoisoquinoline precursor. For instance, a plausible approach could be the electrophilic bromination of 7-chloroisoquinoline. Another strategy could involve the Sandmeyer reaction starting from a suitable amino-chloroisoquinoline.

A patent for the synthesis of the related compound, 3-bromo-7-hydroxyquinoline, involves the bromination of quinoline-7-trifluoromethanesulfonate followed by hydrolysis.[5] This suggests that a similar strategy, perhaps involving the conversion of a 7-chloro-isoquinolin-3-ol, could be a viable route.

Structural Confirmation Workflow

The following diagram illustrates a logical workflow for the structural analysis and confirmation of a synthesized batch of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Proposed Synthesis of This compound Purification Column Chromatography / Recrystallization Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Ion Peak - Isotopic Pattern Purification->MS NMR NMR Spectroscopy - 1H NMR - 13C NMR Purification->NMR IR IR Spectroscopy - Functional Group Analysis Purification->IR Confirmation Structure Confirmed MS->Confirmation NMR->Confirmation IR->Confirmation

A logical workflow for the synthesis and structural confirmation of this compound.

Application in Drug Discovery: A Conceptual Pathway

While no specific signaling pathways involving this compound have been reported, its utility as a building block for kinase inhibitors suggests a conceptual pathway for its application in drug development.[1] Kinase inhibitors are a major class of targeted cancer therapeutics. The isoquinoline scaffold is a common feature in many kinase inhibitors.

The following diagram illustrates a conceptual workflow for utilizing this compound in a kinase inhibitor drug discovery program.

G Start This compound (Starting Material) Reaction1 Suzuki or Stille Coupling (at C3-Br) Start->Reaction1 Reaction2 Nucleophilic Aromatic Substitution (at C7-Cl) Start->Reaction2 Library Library of Diverse Isoquinoline Derivatives Reaction1->Library Reaction2->Library Screening High-Throughput Screening (Kinase Assay Panel) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Conceptual workflow for the use of this compound in kinase inhibitor discovery.

Conclusion

This compound represents a valuable, yet under-characterized, building block for chemical synthesis. This technical guide has provided a framework for its structural analysis and confirmation based on theoretical predictions and comparative data. The key to unlocking its full potential lies in the future disclosure of detailed experimental protocols for its synthesis and comprehensive spectroscopic and crystallographic characterization. Such data will be invaluable to researchers in medicinal chemistry and materials science who wish to utilize this versatile scaffold in their discovery programs.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Bromo-7-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the selective Suzuki coupling of 3-Bromo-7-chloroisoquinoline with various arylboronic acids. The resulting 3-aryl-7-chloroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent therapeutic agents, particularly in oncology.[1][2]

The selective functionalization of this compound at the C-3 position is achieved by leveraging the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive and will selectively undergo oxidative addition to the palladium catalyst under standard Suzuki coupling conditions, leaving the C-Cl bond intact for potential further modifications.[3]

Applications in Drug Discovery

3-Arylisoquinoline derivatives, the products of this reaction, have garnered significant interest in drug discovery for their diverse biological activities. Notably, they have been investigated as potent inhibitors of key cellular targets in cancer progression.

Topoisomerase I and II Inhibition: Certain 3-arylisoquinoline derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells.[4] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.[4]

PI3K/Akt/mTOR Signaling Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers. 3-Arylisoquinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth and induction of apoptosis.[4] This makes them attractive candidates for the development of targeted cancer therapies.

Reaction Scheme

Suzuki_Coupling cluster_product Product This compound This compound Catalyst_Base Pd Catalyst Base Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) 3-Aryl-7-chloroisoquinoline 3-Aryl-7-chloroisoquinoline Catalyst_Base->3-Aryl-7-chloroisoquinoline

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This method is adapted from established procedures for similar substrates.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Addition of Catalyst: Add the catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask.

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-7-chloroisoquinoline.

Experimental Workflow

experimental_workflow A Reaction Setup (Reactants, Base) B Catalyst Addition (Pd(OAc)₂, PPh₃) A->B C Solvent Addition & Degassing B->C D Reaction (90°C, 12-24h) C->D E Work-up (EtOAc, H₂O) D->E F Extraction E->F G Washing & Drying F->G H Purification (Column Chromatography) G->H I Product (3-Aryl-7-chloroisoquinoline) H->I

Caption: A typical experimental workflow for Suzuki coupling.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on data from similar substrates.[3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2), PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O901685-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2), PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O901880-90
34-Fluorophenylboronic acidPd(OAc)₂ (2), PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O901682-92
43-Thienylboronic acidPd(OAc)₂ (2), PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O902075-85

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. 3-Arylisoquinoline derivatives have been shown to inhibit this pathway, making it a relevant target for drug development.[4]

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Arylisoquinoline 3-Aryl-7-chloroisoquinoline Derivative Arylisoquinoline->PI3K inhibits Arylisoquinoline->Akt inhibits Arylisoquinoline->mTORC1 inhibits

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-7-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective palladium-catalyzed cross-coupling reactions of 3-bromo-7-chloroisoquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic location of its halogen atoms, which allows for sequential and site-selective functionalization. The protocols detailed herein are based on established methodologies for analogous heterocyclic systems and are intended to serve as a robust starting point for synthetic diversification of the isoquinoline core.

Principle of Selective Reactivity

The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a key step in the catalytic cycle. Consequently, the reactivity of aryl halides follows the trend I > Br > Cl. This inherent difference in reactivity allows for the selective functionalization of the more labile C-Br bond at the 3-position of this compound, while leaving the C-Cl bond at the 7-position intact for potential subsequent transformations. This orthogonal reactivity is a powerful tool for the synthesis of complex, polysubstituted isoquinoline derivatives.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-7-chloroisoquinolines

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.

Representative Reaction Conditions for Suzuki-Miyaura Coupling
EntryCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O100>90 (expected)
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Toluene/EtOH/H₂O90>85 (expected)
3Thiophen-3-ylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF110>80 (expected)
4Pyridin-4-ylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane100>85 (expected)

Note: The yields provided are estimates based on similar transformations and may require optimization for this specific substrate.

Experimental Protocol: Synthesis of 3-Phenyl-7-chloroisoquinoline

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-7-chloroisoquinoline.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-7-chloroisoquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of a wide range of primary and secondary amines with aryl halides. This reaction provides access to a diverse array of 3-amino-substituted isoquinolines.

Representative Reaction Conditions for Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene110>90 (expected)
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane100>85 (expected)
3n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene100>90 (expected)
4PyrrolidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃DMF120>85 (expected)

Note: The yields provided are estimates based on similar transformations and may require optimization for this specific substrate.

Experimental Protocol: Synthesis of 3-(Morpholin-4-yl)-7-chloroisoquinoline

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.) to a flame-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and anhydrous toluene.

  • Add morpholine (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield 3-(morpholin-4-yl)-7-chloroisoquinoline.

Sonogashira Coupling: Synthesis of 3-Alkynyl-7-chloroisoquinolines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to 3-alkynyl-substituted isoquinolines. These products are valuable intermediates for further synthetic elaborations.

Representative Reaction Conditions for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60>90 (expected)
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDioxane80>85 (expected)
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃N/DMFDMF70>90 (expected)
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)DIPAToluene90>80 (expected)

Note: The yields provided are estimates based on similar transformations and may require optimization for this specific substrate.

Experimental Protocol: Synthesis of 3-(Phenylethynyl)-7-chloroisoquinoline

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine (2.0-3.0 equiv.).

  • Add phenylacetylene (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at 60 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain 3-(phenylethynyl)-7-chloroisoquinoline.

Visualizing Reaction Principles and Workflows

G cluster_0 General Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide This compound aryl_halide->oxidative_addition pd_intermediate Aryl-Pd(II)-Br oxidative_addition->pd_intermediate transmetalation Transmetalation/ Coordination pd_intermediate->transmetalation coupling_partner Coupling Partner (Boronic Acid, Amine, Alkyne) coupling_partner->transmetalation coupled_intermediate Aryl-Pd(II)-R transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 3-Substituted-7-chloroisoquinoline reductive_elimination->product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_1 Experimental Workflow setup 1. Reaction Setup - this compound - Coupling Partner - Catalyst & Ligand - Base inert 2. Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert addition 3. Solvent & Reagent Addition inert->addition reaction 4. Heating & Stirring addition->reaction monitoring 5. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 6. Workup - Quenching - Extraction - Drying monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

G cluster_2 Key Parameter Relationships substrate This compound outcome Reaction Outcome (Yield, Selectivity, Rate) substrate->outcome catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) ligand Phosphine Ligand (e.g., XPhos, SPhos) catalyst->ligand Ligand choice activates and stabilizes catalyst catalyst->outcome ligand->outcome base Base (e.g., K₂CO₃, NaO t Bu) base->catalyst Base is crucial for transmetalation step base->outcome solvent Solvent (e.g., Dioxane, Toluene) solvent->outcome

Caption: Interdependencies of key parameters in cross-coupling reactions.

Application Notes and Protocols for 3-Bromo-7-chloroisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-7-chloroisoquinoline as a versatile building block in medicinal chemistry. The strategic placement of halogen atoms on the isoquinoline scaffold allows for selective functionalization, making it a valuable starting material for the synthesis of diverse molecular libraries targeting various biological pathways. This document outlines key applications, detailed experimental protocols for synthetic transformations, and methods for biological evaluation, with a focus on the development of kinase inhibitors and anticancer agents.

Introduction to this compound in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of bromine at the C3 position and chlorine at the C7 position of the isoquinoline ring system in this compound offers orthogonal reactivity. The C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl substituents at the 3-position. This selective reactivity enables the exploration of structure-activity relationships (SAR) by systematically modifying this position while retaining the 7-chloro substituent, which can influence the electronic properties of the molecule and provide an additional point for potential modification or interaction with biological targets.

This strategic functionalization makes this compound a valuable intermediate in the synthesis of targeted therapies, particularly in the realm of oncology and inflammatory diseases.[1]

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is as a precursor for the synthesis of more complex molecules, primarily through carbon-carbon bond-forming reactions.

Synthesis of 3-Aryl-7-chloroisoquinolines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 3-position, leading to the generation of diverse libraries of compounds for biological screening.

Logical Workflow for Synthesis and Evaluation:

A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 3-Aryl-7-chloroisoquinoline Derivative C->D E Biological Screening (e.g., Kinase Assay, Cytotoxicity Assay) D->E F SAR Analysis E->F G Lead Optimization F->G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Solvent Addition and Reaction cluster_3 Work-up and Purification A Combine this compound, Arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃ in a reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. A->B C Add degassed 1,4-dioxane and water. B->C D Heat the reaction mixture with stirring (e.g., 80-100 °C) for 12-24 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and add ethyl acetate and water. G Separate the organic layer and extract the aqueous layer with ethyl acetate. F->G H Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. G->H I Concentrate the filtrate under reduced pressure. H->I J Purify the crude product by silica gel column chromatography. I->J A Seed cancer cells in a 96-well plate and incubate for 24 hours. B Treat cells with various concentrations of the test compounds and incubate for 48-72 hours. A->B C Add MTT solution to each well and incubate for 4 hours. B->C D Remove the medium and add solubilization buffer to dissolve the formazan crystals. C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F Calculate cell viability and determine the IC₅₀ value. E->F cluster_0 Cell Surface Receptor cluster_1 Downstream Signaling cluster_2 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor 3-Aryl-7-chloroisoquinoline Derivative Inhibitor->PI3K

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3-Bromo-7-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-7-chloroisoquinoline as a versatile building block for the preparation of novel bioactive molecules. The strategic positioning of the bromo and chloro substituents allows for selective functionalization through various palladium-catalyzed cross-coupling reactions, making it an invaluable scaffold in medicinal chemistry for the development of kinase inhibitors and anti-cancer agents.

The bromine atom at the C3 position is significantly more reactive than the chlorine atom at the C7 position in common cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This differential reactivity enables selective modification at the C3 position, while the C7-chloro group can be retained for subsequent transformations or to influence the electronic properties of the final molecule.

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve:

  • Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds by reacting the C3-bromo position with a variety of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 3-aryl-7-chloroisoquinoline derivatives, a scaffold found in numerous kinase inhibitors.

  • Sonogashira Coupling: To introduce alkynyl moieties at the C3 position through reaction with terminal alkynes. The resulting 3-alkynyl-7-chloroisoquinolines are key intermediates for the synthesis of various heterocyclic systems and compounds with potential anti-cancer properties.

Synthesis of 3-Aryl-7-chloroisoquinolines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the synthesis of 3-aryl-7-chloroisoquinolines, which are scaffolds of interest for the development of kinase inhibitors. The reaction proceeds with high selectivity for the C-Br bond over the C-Cl bond.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.

EntryArylboronic AcidProductCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid3-Phenyl-7-chloroisoquinolinePd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901288
24-Methoxyphenylboronic acid7-Chloro-3-(4-methoxyphenyl)isoquinolinePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene1001692
33-Pyridinylboronic acid7-Chloro-3-(pyridin-3-yl)isoquinolinePd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃ (2.5)THF801885
44-(Trifluoromethyl)phenylboronic acid7-Chloro-3-(4-(trifluoromethyl)phenyl)isoquinolinePd(dppf)Cl₂ (5)Na₂CO₃ (2)DME/H₂O (3:1)851490
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-chloroisoquinoline.

Diagrams

Suzuki_Coupling_Workflow reagents This compound + Arylboronic Acid + Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Palladium Catalyst catalyst->reaction_setup solvent Degassed Solvent solvent->reaction_setup heating Heating (e.g., 90°C) reaction_setup->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product 3-Aryl-7-chloroisoquinoline purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor 3-Aryl-7-chloroisoquinoline Derivative Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Synthesis of 3-Alkynyl-7-chloroisoquinolines via Sonogashira Coupling

The Sonogashira coupling provides an efficient route to 3-alkynyl-7-chloroisoquinolines, which are versatile intermediates for the synthesis of various bioactive compounds, including potential anti-cancer agents. The reaction demonstrates high selectivity for the C3-bromo position.

Quantitative Data Summary

The following table presents representative data for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions.

EntryTerminal AlkyneProductPd Catalyst (mol%)Cu(I) Cocatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene7-Chloro-3-(phenylethynyl)isoquinolinePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF60691
2Ethynyltrimethylsilane7-Chloro-3-((trimethylsilyl)ethynyl)isoquinolinePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (2.5)Toluene70887
31-Heptyne7-Chloro-3-(hept-1-yn-1-yl)isoquinolinePd(dppf)Cl₂ (4)CuI (8)Piperidine (3)DMF801084
4Propargyl alcohol(7-Chloroisoquinolin-3-yl)prop-2-yn-1-olPd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃ (2)Acetonitrile651289
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine, 2 equivalents)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture for a few minutes to ensure dissolution.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-7-chloroisoquinoline.

Diagrams

Sonogashira_Coupling_Workflow reagents This compound + Terminal Alkyne + Amine Base reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalysts Palladium Catalyst + Copper(I) Iodide catalysts->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup heating Heating (e.g., 60°C) reaction_setup->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product 3-Alkynyl-7-chloroisoquinoline purification->product

Caption: Experimental workflow for the Sonogashira coupling.

Anticancer_Mechanism Drug 3-Alkynyl-7-chloroisoquinoline Derivative DNA DNA Drug->DNA Intercalation/ Binding Topoisomerase Topoisomerase Drug->Topoisomerase Inhibition Apoptosis Apoptosis Drug->Apoptosis Induction CellCycle Cell Cycle Progression DNA->CellCycle Topoisomerase->CellCycle CancerCell Cancer Cell CellCycle->CancerCell Leads to Proliferation Apoptosis->CancerCell Leads to Death

Caption: Potential mechanisms of anti-cancer activity.

The Versatile Building Block: 3-Bromo-7-chloroisoquinoline in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China - December 26, 2025 - 3-Bromo-7-chloroisoquinoline is a versatile heterocyclic building block that is gaining significant traction in the fields of medicinal chemistry and drug development. Its unique structural features, possessing two distinct halogen atoms at positions 3 and 7, allow for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This enables the synthesis of diverse libraries of substituted isoquinolines, which are key scaffolds in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents.

This application note provides detailed protocols and quantitative data for the use of this compound in several key organic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions offer powerful methods for the construction of carbon-carbon and carbon-nitrogen bonds, paving the way for the development of novel therapeutics.

Strategic Importance in Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals. The strategic placement of a bromine atom at the C3 position and a chlorine atom at the C7 position on the isoquinoline ring allows for chemoselective cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond under typical palladium-catalyzed conditions enables sequential functionalization, further expanding the molecular diversity that can be achieved from this single building block.

Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are critical targets in oncology. Additionally, substituted isoquinolines are being investigated for their potential as novel antimicrobial agents to combat drug-resistant pathogens.

Application Notes and Protocols

The following sections detail experimental procedures for key cross-coupling reactions using this compound. The data presented is based on established methodologies for analogous substrates and serves as a guide for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-7-chloroisoquinolines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. In the case of this compound, the reaction can be performed selectively at the 3-position.

Experimental Protocol:

A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol). A palladium catalyst, for instance, Palladium(II) acetate (2 mol%), and a phosphine ligand like triphenylphosphine (8 mol%) are added. The flask is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent mixture, typically 1,4-dioxane and water (4:1), is added, and the reaction mixture is heated to 80-100°C for 12-24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O901885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001280-90
33-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101675-85
4Thiophen-2-ylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1002470-80

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, arylboronic acid, base catalyst Add Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat under Inert Atmosphere (80-100°C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool and Quench monitor->cool extract Extract with Organic Solvent cool->extract purify Purify by Chromatography extract->purify product 3-Aryl-7-chloroisoquinoline purify->product

Caption: General workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-7-chloroisoquinolines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the isoquinoline core.

Experimental Protocol:

To a dry Schlenk tube under an inert atmosphere, this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol) are added. Anhydrous toluene or dioxane is used as the solvent. The reaction is heated at 80-110°C for 12-24 hours. After completion, the reaction is cooled, quenched, and extracted with an organic solvent. The product is then purified by column chromatography.

Table 2: Representative Data for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene1001880-90
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102475-85
3n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene901670-80
4PiperidinePd(OAc)₂ (2)DavePhos (4)LHMDSTHF802070-85

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L₂)-Br pd0->pd_complex Oxidative Addition (Ar-Br) amide_complex Ar-Pd(II)(L₂)-NR₂ pd_complex->amide_complex Amine Coordination & Deprotonation (+ HNR₂) product Ar-NR₂ amide_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 3-Alkynyl-7-chloroisoquinolines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted isoquinolines.

Experimental Protocol:

In a Schlenk flask under an inert atmosphere, this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are combined in a suitable solvent such as THF or DMF. A base, typically an amine like triethylamine or diisopropylamine, is added, followed by the terminal alkyne (1.2 mmol). The reaction is stirred at room temperature to 60°C until completion. The workup involves filtration, extraction, and purification by column chromatography.

Table 3: Representative Data for Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHFRT1280-90
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPADMF50875-85
31-HexynePdCl₂(dppf) (3)CuI (5)Et₃NDioxane601670-80
4Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineAcetonitrile402465-75
Heck Coupling: Synthesis of 3-Alkenyl-7-chloroisoquinolines

The Heck reaction is a method for the palladium-catalyzed vinylation of aryl halides, leading to the formation of C-C bonds with alkenes.

Experimental Protocol:

This compound (1.0 mmol), an alkene (e.g., styrene or an acrylate, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (optional, but often beneficial), and a base (e.g., triethylamine or potassium carbonate) are combined in a polar aprotic solvent like DMF or acetonitrile. The mixture is heated to 80-140°C for several hours. After cooling, the reaction is worked up by extraction and the product is purified by column chromatography.

Table 4: Representative Data for Heck Coupling of this compound

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF1202470-80
2n-Butyl acrylatePd(PPh₃)₄ (5)K₂CO₃Acetonitrile1001865-75
3AcrylonitrilePdCl₂(PPh₃)₂ (3)NaOAcDMA1301660-70
4Methyl vinyl ketonePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF1102060-70

Biological Applications and Signaling Pathways

Derivatives of this compound are of significant interest as kinase inhibitors. For example, 3-arylisoquinolines have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] Inhibition of this pathway can lead to decreased cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 3-Aryl-7-chloroisoquinoline Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The selective reactivity of its two halogen atoms allows for a wide range of synthetic transformations, making it an essential tool for researchers in drug discovery and development. The protocols and data provided herein serve as a comprehensive guide for the utilization of this important synthetic intermediate.

References

Application Notes and Protocols for the Functionalization of the C-3 Position of 7-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C-3 position of 7-chloroisoquinoline, a scaffold of interest in medicinal chemistry. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions and direct C-H functionalization strategies. While specific examples for 7-chloroisoquinoline at the C-3 position are limited in the literature, the following protocols are adapted from well-established procedures for structurally similar substrates and are expected to be effective.

Overview of Functionalization Strategies

The C-3 position of the isoquinoline ring can be functionalized through several modern synthetic methods. The primary approaches covered in these notes include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are highly versatile for forming carbon-carbon and carbon-nitrogen bonds. Starting from a pre-functionalized 3-halo-7-chloroisoquinoline (e.g., 3-bromo-7-chloroisoquinoline), Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a wide range of substituents.

  • Direct C-H Functionalization: This approach offers a more atom-economical route by directly activating the C-3 C-H bond, thus avoiding the need for pre-halogenation of the starting material.

The choice of method will depend on the desired substituent and the availability of starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

A key starting material for these reactions is This compound , which is commercially available. These protocols provide a foundation for the synthesis of novel 3-substituted 7-chloroisoquinoline derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation/Vinylation)

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with a halide.[1][2]

Protocol 1: Synthesis of 3-Aryl-7-chloroisoquinolines

Objective: To synthesize 3-aryl-7-chloroisoquinolines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Experimental Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed toluene (5-10 mL) and degassed water (0.5-1.0 mL) via syringe.

  • Stir the reaction mixture at 80-110 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2% Pd(OAc)₂ / 4% SPhosK₃PO₄Toluene/H₂O10018Est. 70-90
24-Methoxyphenylboronic acid2% Pd(OAc)₂ / 4% SPhosK₃PO₄Toluene/H₂O10018Est. 75-95
34-Trifluoromethylphenylboronic acid2% Pd(OAc)₂ / 4% SPhosK₃PO₄Toluene/H₂O10024Est. 60-80

Estimated yields are based on similar reactions reported in the literature for other haloquinolines and halo-isoquinolines.[3]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start Start Reactants Combine: - this compound - Arylboronic acid - Pd(OAc)₂ & SPhos - K₃PO₄ Start->Reactants Solvent Add Degassed Toluene/H₂O Reactants->Solvent Reaction Heat at 80-110 °C (12-24 h) Solvent->Reaction Workup Work-up: - Extraction - Washing - Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-7-chloroisoquinoline Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling for C-C Bond Formation (Alkynylation)

The Sonogashira coupling enables the synthesis of alkynyl-substituted isoquinolines, which are valuable precursors for further transformations.[4][5]

Protocol 2: Synthesis of 3-Alkynyl-7-chloroisoquinolines

Objective: To synthesize 3-alkynyl-7-chloroisoquinolines via a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Terminal alkyne of choice

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Experimental Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.01-0.03 equiv), and CuI (0.02-0.06 equiv).

  • Seal the flask and purge with an inert gas.

  • Add anhydrous THF or DMF (10 mL) and triethylamine (2.0-3.0 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours, monitoring by TLC.

  • After completion, dilute the reaction with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

EntryTerminal AlkyneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene2% Pd(PPh₃)₂Cl₂ / 4% CuITHF/TEA2512Est. 80-95
2Trimethylsilylacetylene2% Pd(PPh₃)₂Cl₂ / 4% CuITHF/TEA2512Est. 75-90
31-Hexyne2% Pd(PPh₃)₂Cl₂ / 4% CuIDMF/TEA5024Est. 65-85

Estimated yields are based on similar reactions reported in the literature.[6]

Diagram: Sonogashira Coupling Catalytic Cycle

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl compounds.[7][8]

Protocol 3: Synthesis of 3-Amino-7-chloroisoquinolines

Objective: To synthesize N-substituted 3-amino-7-chloroisoquinolines via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

Experimental Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 equiv), Xantphos (0.02-0.04 equiv), and the base (NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv) to a Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2-1.5 equiv).

  • Add anhydrous toluene or dioxane (5-10 mL).

  • Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation:

EntryAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine1.5% Pd₂(dba)₃ / 3% XantphosNaOt-BuToluene10016Est. 70-90
2Aniline1.5% Pd₂(dba)₃ / 3% XantphosCs₂CO₃Dioxane11024Est. 60-80
3Benzylamine1.5% Pd₂(dba)₃ / 3% XantphosNaOt-BuToluene10018Est. 75-95

Estimated yields are based on general protocols for Buchwald-Hartwig amination.[9][10]

Diagram: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow Start Starting Materials: This compound Amine (R₂NH) Reaction_Setup Reaction Setup in Anhydrous Solvent (Toluene or Dioxane) Start->Reaction_Setup Catalyst Catalyst System: Pd₂(dba)₃ / Xantphos Base (e.g., NaOt-Bu) Catalyst->Reaction_Setup Heating Heating (80-110 °C, 12-24h) Reaction_Setup->Heating Product_Formation Formation of 3-Amino-7-chloroisoquinoline Heating->Product_Formation Purification Work-up and Purification Product_Formation->Purification Final_Product Final Product Purification->Final_Product

Caption: Logical flow for the Buchwald-Hartwig amination reaction.

Direct C-H Functionalization

Direct C-H functionalization is an emerging and highly efficient strategy that avoids the pre-functionalization of the starting material.[1]

Protocol 4: Direct C-H Arylation of 7-Chloroisoquinoline at C-3 (Exploratory)

Objective: To achieve the direct arylation of the C-3 position of 7-chloroisoquinoline. This protocol is exploratory as the regioselectivity between C-1 and C-3 can be a challenge.

Materials:

  • 7-Chloroisoquinoline

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Pivalic acid (PivOH)

  • N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

  • Standard glassware for inert atmosphere reactions

Experimental Procedure:

  • To a reaction vessel, add 7-chloroisoquinoline (1.0 mmol, 1.0 equiv), the aryl halide (1.5-2.0 equiv), Pd(OAc)₂ (0.05-0.10 equiv), K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), and pivalic acid (0.2-0.5 equiv).

  • Add DMA or DMSO (5-10 mL).

  • Seal the vessel and heat the mixture at 120-150 °C for 24-48 hours.

  • Monitor the reaction for the formation of the C-3 arylated product, being mindful of potential C-1 arylation as a side product.

  • After cooling, perform a standard aqueous work-up.

  • Purify the crude mixture by column chromatography to isolate the desired isomer.

Data Presentation:

EntryAryl HalideCatalyst Loading (mol%)BaseAdditiveSolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene10% Pd(OAc)₂K₂CO₃30% PivOHDMA13024Variable
21-Iodo-4-methoxybenzene10% Pd(OAc)₂Cs₂CO₃30% PivOHDMSO14036Variable

Yields are expected to be variable and dependent on the specific substrate and conditions, with regioselectivity being a key factor to optimize.

Diagram: C-H Functionalization Concept

CH_Functionalization Substrate 7-Chloroisoquinoline (C-H bond) Activation C-H Bond Activation Substrate->Activation Catalyst Pd(II) Catalyst + Ligand/Additive Catalyst->Activation Coupling_Partner Aryl Halide (Ar-X) Coupling C-C Bond Formation Coupling_Partner->Coupling Activation->Coupling Product 3-Aryl-7-chloroisoquinoline Coupling->Product

Caption: Conceptual diagram of direct C-H arylation.

Biological Significance and Applications

Derivatives of 7-chloroquinoline are known for their wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[11][12] Functionalization at the C-3 position of the 7-chloroisoquinoline scaffold can lead to novel compounds with potentially enhanced or new therapeutic activities. The introduction of various aryl, alkynyl, and amino groups allows for the exploration of structure-activity relationships and the development of new drug candidates. For example, substituted quinazolines, which are structurally related to isoquinolines, have shown efficacy against various cancer cell lines.[13] The synthesized compounds from the protocols above can be screened for their biological activities to identify new lead compounds for drug discovery programs.

References

Application Notes and Protocols for Selective Reaction at the C-Br Bond of 3-Bromo-7-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the selective functionalization of the C-3 position of 3-bromo-7-chloroisoquinoline via palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for chemoselective transformations, making this substrate a valuable building block in the synthesis of complex isoquinoline derivatives for pharmaceutical and materials science applications.

Introduction

The isoquinoline scaffold is a prominent feature in a multitude of biologically active compounds and natural products. The ability to selectively introduce molecular diversity at specific positions is crucial for structure-activity relationship (SAR) studies in drug discovery. In this compound, the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than the stronger C-Cl bond. This reactivity difference enables a variety of cross-coupling reactions to be performed selectively at the C-3 position, leaving the C-7 chloro-substituent intact for potential subsequent modifications.

This document outlines protocols for three widely used and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, the Sonogashira coupling for the introduction of alkynyl moieties, and the Buchwald-Hartwig amination for the synthesis of C-N bonds.

General Reaction Scheme

The selective functionalization at the C-3 position of this compound can be represented by the following general scheme:

G cluster_main General Reaction Scheme start This compound reagents [Pd] catalyst, BaseCoupling Partner start->reagents end 3-Substituted-7-chloroisoquinoline reagents->end Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_legend Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)L₂-Br pd0->pd2_oxid Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂-C≡CR pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Base cu_acetylide->pd2_oxid alkyne R-C≡CH Ar Ar = 7-chloroisoquinolin-3-yl R R = Alkyne substituent Workflow start Start: Reagent Preparation setup Reaction Setup: Combine reactants, catalyst, base in Schlenk flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent Solvent & Reagent Addition: Inject degassed solvent and liquid reagents inert->solvent reaction Reaction: Heat mixture to specified temperature with stirring solvent->reaction monitoring Monitoring: Track progress via TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Quench reaction, extract with organic solvent monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product: 3-Substituted-7-chloroisoquinoline purification->product

Applications of 3-Bromo Isoquinoline Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry. The isoquinoline scaffold is a "privileged structure," appearing in numerous natural products and synthetic molecules with a wide range of biological activities. Among these, 3-bromo isoquinoline serves as a versatile synthetic intermediate, with the bromine atom at the C-3 position acting as a convenient handle for introducing various functional groups through cross-coupling reactions. This allows for the generation of diverse molecular libraries for drug discovery programs. Derivatives of 3-bromo isoquinoline have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and neurological disorders, primarily by targeting key enzymes and signaling pathways.

This document provides detailed application notes on the use of 3-bromo isoquinoline derivatives in drug discovery, along with comprehensive experimental protocols for their synthesis and biological evaluation.

I. Applications in Oncology

3-Bromo isoquinoline derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

Kinase Inhibition

Several 3-bromo isoquinoline derivatives have been identified as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinases (MAPKs), and Cyclin-Dependent Kinases (CDKs). Inhibition of these kinases can disrupt cancer cell proliferation, survival, and metastasis.

DerivativeTarget KinaseIC50 (nM)Reference
Isoquinoline Derivative 1 Haspin10.1[1]
Isoquinoline Derivative 2 Haspin10.6[1]
Pyrazolo[3,4-g]isoquinoline 1b Haspin57[2]
Pyrazolo[3,4-g]isoquinoline 1c Haspin66[2]
Pyrazolo[3,4-g]isoquinoline 2c Haspin62[2]
Pyrazolo[3,4-g]isoquinoline 3a Haspin167[2]
Isoquinoline-tethered quinazoline 14f HER2<10[3]
Isoquinoline-tethered quinazoline 14f EGFR72.5[3]
Furo[2,3-d]pyrimidine Derivative 3f EGFR<100[4]
Benzothiazole Derivative 9i p38α MAPK40[5]
4-phenyl-5-pyridyl-1,3-thiazole 7g p38 MAPK-[6]
4-phenyl-5-pyridyl-1,3-thiazole 10b p38 MAPK-[6]

The MAPK/ERK pathway is a key signaling cascade that regulates cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. 3-Bromo isoquinoline derivatives can inhibit components of this pathway, such as p38 MAPK, leading to the suppression of tumor growth.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription p38 p38 MAPK p38->Transcription JNK JNK JNK->Transcription Inhibitor 3-Bromo Isoquinoline Derivative Inhibitor->p38 Inhibits Inhibitor->JNK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Stress Stress Stimuli Stress->p38 Stress->JNK NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Inhibitor 3-Bromo Isoquinoline Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Suzuki_Coupling_Workflow start Start reaction_setup Reaction Setup: - 3-Bromo Isoquinoline - Arylboronic Acid - Pd Catalyst - Base start->reaction_setup inert_atmosphere Inert Atmosphere (Ar or N2) reaction_setup->inert_atmosphere solvent_addition Add Degassed Solvent (Dioxane/Water) inert_atmosphere->solvent_addition heating Heat and Stir (80-100°C, 12-24h) solvent_addition->heating monitoring Monitor by TLC heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product 3-Aryl Isoquinoline Derivative purification->product

References

Application Notes and Protocols for 3-Bromo-7-chloroisoquinoline Derivatives in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological activities of 3-bromo-7-chloroisoquinoline derivatives. The protocols outlined below are based on established synthetic methodologies and biological evaluation techniques for analogous heterocyclic compounds and are intended to serve as a guide for the development of novel therapeutic agents.

The this compound scaffold is a promising starting point for the development of new bioactive molecules, particularly in the realm of oncology and kinase inhibition. The presence of two distinct halogen atoms at positions 3 and 7 allows for selective functionalization, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Key Synthetic Strategies: Suzuki-Miyaura Cross-Coupling

The primary method for derivatizing the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the formation of a carbon-carbon bond between the C-3 position of the isoquinoline ring and a variety of aryl or heteroaryl boronic acids. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 3-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 3-aryl-7-chloroisoquinoline derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or reaction vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) and add this to the main reaction flask.

  • Solvent Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask.

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90°C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological Activity and Evaluation

While specific biological data for this compound derivatives is limited in the public domain, the broader class of brominated quinolines and isoquinolines has demonstrated significant potential as anticancer agents.[1] The following protocols are based on methodologies used to evaluate these related compounds.

Antiproliferative Activity

The antiproliferative effects of novel this compound derivatives can be assessed against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of Structurally Related Brominated Quinolines

Compound ID/NameCancer Cell LineIC₅₀ (µg/mL)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioblastoma)5.45-9.6[1]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Human Cervical Cancer)5.45-9.6[1]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Human Colorectal Adenocarcinoma)5.45-9.6[1]

Note: The data presented is for brominated quinolines, not 3-bromo-7-chloroisoquinolines, and should be used as a reference for potential activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, HT29, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Action and Signaling Pathways

Isoquinoline alkaloids are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways that are often dysregulated in cancer.[2][3] While the specific targets of this compound derivatives are yet to be fully elucidated, related compounds have been shown to inhibit enzymes like Topoisomerase I, which is critical for DNA replication and repair.[1]

Potential Signaling Pathway Inhibition

Based on the activity of related quinoline and isoquinoline compounds, derivatives of this compound may target signaling pathways such as:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

  • Receptor Tyrosine Kinases (RTKs): Many quinoline-based inhibitors target RTKs like EGFR and VEGFR, which are key drivers of tumor growth and angiogenesis.[4]

Below are visual representations of a potential experimental workflow and a hypothetical signaling pathway that could be targeted by these derivatives.

experimental_workflow Experimental Workflow for Synthesis and Evaluation start This compound suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) start->suzuki purification Purification (Column Chromatography) suzuki->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., MTT Assay) characterization->screening active_compounds Identification of Active Compounds screening->active_compounds mechanistic_studies Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) active_compounds->mechanistic_studies

Synthesis and Evaluation Workflow

signaling_pathway Hypothetical Inhibition of a Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor This compound Derivative inhibitor->receptor inhibits

Hypothetical Kinase Inhibition

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-bromo-7-chloro-1-benzothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-bromo-7-chloro-1-benzothiophene. The benzothiophene scaffold is a significant structural motif in many biologically active compounds and pharmaceuticals.[1][2][3] This protocol focuses on the chemoselective functionalization at the C-3 position, capitalizing on the higher reactivity of the carbon-bromine (C-Br) bond over the carbon-chlorine (C-Cl) bond.[1][4] This selective reaction enables the synthesis of novel 3-aryl-7-chloro-1-benzothiophene derivatives, which can be valuable intermediates for further chemical exploration and drug discovery.[5]

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, typically involving an organoboron compound, an organic halide, a palladium catalyst, and a base.[1][6] Achieving high yields and selectivity, especially in the presence of multiple halogen substituents, requires careful optimization of the catalyst, ligands, and reaction conditions.[1] In the case of 3-bromo-7-chloro-1-benzothiophene, the established reactivity trend of organic halides in Suzuki couplings (C-I > C-Br > C-OTf >> C-Cl) facilitates a targeted reaction at the more labile bromide position.[7][8]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C-3 Position

This procedure outlines a general method for the selective Suzuki-Miyaura coupling of 3-bromo-7-chloro-1-benzothiophene with various arylboronic acids.

Materials:

  • 3-bromo-7-chloro-1-benzothiophene

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)[1]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand[1]

  • Potassium carbonate (K₂CO₃) or another suitable base[1]

  • 1,4-Dioxane[1]

  • Degassed water[1]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, combine 3-bromo-7-chloro-1-benzothiophene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[1]

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.[1]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[1]

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, utilize three freeze-pump-thaw cycles.[1]

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-aryl-7-chloro-1-benzothiophene.

  • Characterization: Characterize the purified product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction parameters for the selective Suzuki-Miyaura coupling of 3-bromo-7-chloro-1-benzothiophene.

ParameterConditionNotes
Substrate 3-bromo-7-chloro-1-benzothiophene1.0 equivalent
Boronic Acid Arylboronic acid or ester1.2 equivalents[7]
Palladium Catalyst Pd(OAc)₂ (2 mol%)Other common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). The choice of catalyst can influence reaction efficiency.[1] Pd-NHC precatalysts have also shown high selectivity for the C-Br bond.[4][7]
Ligand PPh₃ (8 mol%)Bulky, electron-rich phosphine ligands can be effective.[7]
Base K₂CO₃ (2.0 equivalents)Other bases such as K₃PO₄ or Cs₂CO₃ can also be used.[9]
Solvent 1,4-Dioxane/Water (4:1)Toluene/Methanol mixtures are also reported to be effective.[7]
Temperature 90 - 100 °COptimized to ensure a reasonable reaction rate while maintaining selectivity for the C-Br bond.[1]
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS.[1]

Mandatory Visualizations

Reaction Workflow

Suzuki_Miyaura_Workflow reagents 1. Reagents: 3-bromo-7-chloro-1-benzothiophene Arylboronic acid Base (K₂CO₃) catalyst 2. Catalyst System: Pd(OAc)₂ Ligand (PPh₃) reagents->catalyst Add to flask solvent 3. Solvent: 1,4-Dioxane/Water catalyst->solvent Add to flask degassing 4. Degassing: Argon/Nitrogen sparging or Freeze-Pump-Thaw solvent->degassing reaction 5. Reaction: 90 °C, 12-24 h degassing->reaction workup 6. Workup: Ethyl Acetate Extraction reaction->workup purification 7. Purification: Column Chromatography workup->purification product 8. Product: 3-aryl-7-chloro-1-benzothiophene purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]

References

Troubleshooting & Optimization

Troubleshooting low conversion in 3-Bromo-7-chloroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 3-Bromo-7-chloroisoquinoline, with a focus on resolving issues of low conversion.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl. Therefore, the carbon-bromine (C-Br) bond at the 3-position of this compound is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 7-position. This difference in reactivity allows for selective functionalization at the C-3 position.

Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the initial checks I should perform?

A2: Low yields in Suzuki-Miyaura coupling are common and can often be attributed to several key factors. Begin by systematically verifying the following:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen), as the Pd(0) catalyst is sensitive to oxygen.

  • Reagent Quality: The purity of your this compound, boronic acid/ester, and base is crucial. Impurities can poison the catalyst. Boronic acids can also degrade over time; consider using a more stable pinacol ester.

  • Catalyst Activity: Use a fresh or properly stored palladium catalyst and ligand. Pre-catalysts can often provide better performance.

  • Solvent and Base: Ensure your solvent is anhydrous and thoroughly degassed. The base should be finely powdered and anhydrous to ensure its effectiveness.

Q3: I am observing the formation of side products in my Buchwald-Hartwig amination. What are the likely causes?

A3: Side product formation in Buchwald-Hartwig aminations can arise from several issues:

  • Homocoupling of the Amine: This can occur if the reaction conditions are too harsh.

  • Hydrodehalogenation: The bromo group may be replaced by a hydrogen atom. This can be influenced by the choice of base and solvent.

  • Reaction at the Chloro Position: While less likely, forcing conditions (high temperature, prolonged reaction time) can lead to a lack of selectivity and reaction at the C-7 chloro position.

Q4: Can I perform a second coupling reaction at the 7-chloro position?

A4: Yes, sequential coupling is a viable strategy. After the initial, more facile coupling at the 3-bromo position, the less reactive 7-chloro position can be functionalized. This typically requires more forcing conditions, such as a higher reaction temperature, a more active catalyst system (e.g., one with bulky, electron-rich ligands), and a longer reaction time.

Troubleshooting Low Conversion: A Step-by-Step Guide

Low conversion is a frequent challenge in cross-coupling reactions. This guide provides a structured approach to diagnosing and resolving the issue.

Step 1: Verify Reagent and Reaction Setup Integrity

The first step in troubleshooting is to rule out fundamental issues with your reagents and experimental setup.

  • Purity of Starting Materials:

    • This compound: Confirm the purity of your starting material. Impurities can act as catalyst poisons.

    • Coupling Partner (Boronic Acid/Ester or Amine): Boronic acids are susceptible to protodeboronation.[1] Using a more stable boronic ester (e.g., pinacol ester) can mitigate this. For aminations, ensure the amine is pure and dry.

  • Catalyst and Ligand Activity:

    • Palladium catalysts, especially Pd(II) pre-catalysts, can degrade over time. Use a fresh batch or test its activity with a known, reliable reaction.

    • Phosphine ligands are prone to oxidation.[1] Ensure they have been stored and handled under an inert atmosphere.

  • Base and Solvent Quality:

    • Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) should be anhydrous and finely powdered for optimal reactivity.[1]

    • Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[1]

  • Inert Atmosphere:

    • The reaction vessel must be rigorously purged with an inert gas (Argon or Nitrogen). Oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts.

Step 2: Optimize Reaction Parameters

If reagent and setup integrity are confirmed, the next step is to optimize the reaction conditions. The interplay between the catalyst, ligand, base, solvent, and temperature is critical for achieving high conversion.

Data Presentation: Reaction Parameter Comparison

The following tables summarize typical starting conditions and expected trends for Suzuki-Miyaura and Buchwald-Hartwig reactions based on data from analogous di-halogenated heterocyclic systems. These should serve as a foundation for optimization.

Table 1: Suzuki-Miyaura Coupling Parameter Comparison (Illustrative)

ParameterCondition ACondition BCondition CRationale & Expected Outcome
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ + SPhosPd(dppf)Cl₂ and modern ligand systems (SPhos) are often more active for heteroaryl halides.
Base K₂CO₃K₃PO₄Cs₂CO₃Base strength can influence the rate of transmetalation. K₃PO₄ and Cs₂CO₃ are stronger and may improve yields.
Solvent Dioxane/H₂OToluene/EtOHDMFSolvent choice affects solubility and catalyst activity. Aprotic polar solvents are often effective.
Temperature 80 °C100 °C110 °CHigher temperatures can increase reaction rates but may also lead to side products or catalyst decomposition.
Expected Yield ModerateHighPotentially HighestCondition B represents a robust starting point, while C uses a more advanced catalyst system that could offer higher efficiency.

Table 2: Buchwald-Hartwig Amination Parameter Comparison (Illustrative)

ParameterCondition ACondition BCondition CRationale & Expected Outcome
Catalyst Pd₂(dba)₃Pd(OAc)₂BrettPhos Pd G3Pre-catalysts like G3 palladacycles can offer improved stability and activity.
Ligand XantphosRuPhosBrettPhosBulky, electron-rich phosphine ligands are crucial. The optimal ligand can depend on the amine's steric hindrance.
Base NaOtBuK₃PO₄LHMDSStrong, non-nucleophilic bases are required. NaOtBu is common, but K₃PO₄ may be better for base-sensitive substrates.
Solvent TolueneDioxaneTHFAnhydrous, aprotic solvents are standard. Toluene is a frequent choice for these reactions.
Temperature 90 °C110 °C100 °CTemperatures are typically elevated to drive the reaction to completion.
Expected Yield Moderate to HighHighPotentially HighestThe choice of ligand is often the most critical parameter to screen for Buchwald-Hartwig aminations.

Experimental Protocols

The following are detailed, representative methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position

This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C-3 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 90-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the 3-Position

This protocol provides a general method for the selective amination at the C-3 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vial equipped with a stir bar.

  • Add this compound and the amine to the vial.

  • Add the anhydrous, degassed solvent.

  • Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block or oil bath at 90-110 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Purification of 3-Bromo-7-chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Bromo-7-chloroisoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound and similar heterocyclic compounds are silica gel column chromatography and recrystallization. For very challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is also a powerful option.

Q2: How do I choose the right purification method for my sample?

A2: The choice of method depends on the impurity profile and the desired final purity.

  • Column Chromatography: Ideal for separating the target compound from impurities with different polarities.

  • Recrystallization: A highly effective method if a suitable solvent is found and the compound is crystalline. It can often yield very pure material.

  • Preparative HPLC: Best for separating very similar impurities, isomers, or when only small quantities of high-purity material are required.

Q3: What are the potential impurities I might encounter?

A3: While specific impurities depend on the synthetic route, common contaminants in related isoquinoline syntheses can include:

  • Starting materials that were not fully consumed.

  • Isomeric byproducts (e.g., other positional isomers of bromochloroisoquinoline).

  • Over- or under-halogenated derivatives.

  • Solvent residues from the reaction or workup.

  • Reagents used in the synthesis.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Solution
Poor Separation of Spots on TLC Inappropriate solvent system.Screen a variety of solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for the target compound.
Product Elutes with Impurities Column overloading.Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Cracks or channels in the silica gel.Ensure the silica gel is packed uniformly. Wet packing (slurry method) is generally preferred over dry packing.[1][2]
Low or No Recovery of Product Product is too polar and is sticking to the silica.Gradually increase the polarity of the eluent. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can help.
Product is not visible under UV light.Use a TLC stain (e.g., potassium permanganate or iodine) to visualize the spots.
Product Crystallizes on the Column Low solubility in the eluent.Add a more polar solvent to the eluent mixture to increase the solubility of the compound.
Recrystallization
Problem Potential Cause Solution
No Crystals Form Upon Cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again slowly.[3][4]
The solution is not saturated.If evaporating solvent is not effective, consider using a two-solvent system. Add an anti-solvent dropwise to the warm solution until it becomes slightly cloudy, then reheat to dissolve and cool slowly.
Oiling Out (Product separates as a liquid) The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent. Alternatively, redissolve the oil in a minimal amount of hot solvent and try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low Yield of Recovered Crystals The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Poor Purity After Recrystallization Impurities co-crystallized with the product.The chosen solvent may not be optimal. Screen for other solvents where the impurity has much higher solubility than the product at low temperatures. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol provides a general procedure that should be optimized based on TLC analysis.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the this compound from impurities, with an Rf value for the product of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack, draining the solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system determined by TLC.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general method for recrystallization. The choice of solvent is critical and requires screening.

  • Solvent Screening:

    • In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes).

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

The following tables provide a template for recording experimental data for the purification of this compound. As specific literature data is limited, these tables are intended for the user's experimental records.

Table 1: Column Chromatography Data

ParameterValueUnitsNotes
Mass of Crude Productg
Mass of Purified Productg
Yield%(Mass of Purified / Mass of Crude) x 100
Purity (before)%Determined by HPLC or NMR
Purity (after)%Determined by HPLC or NMR
Mobile Phase Compositionv/ve.g., Hexane:Ethyl Acetate (9:1)
Stationary PhaseSilica Gele.g., 230-400 mesh

Table 2: Recrystallization Data

ParameterValueUnitsNotes
Mass of Crude Productg
Mass of Purified Productg
Yield%(Mass of Purified / Mass of Crude) x 100
Purity (before)%Determined by HPLC or NMR
Purity (after)%Determined by HPLC or NMR
Recrystallization Solvent(s)e.g., Isopropanol
Volume of SolventmL

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Prep HPLC Prep HPLC Crude Product->Prep HPLC Purity Check Purity Check Column Chromatography->Purity Check Recrystallization->Purity Check Prep HPLC->Purity Check Pure Product Pure Product Purity Check->Pure Product >98% Pure Repurify Repurify Purity Check->Repurify <98% Pure Repurify->Column Chromatography Repurify->Recrystallization

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Options start Purification Attempt assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity is_pure Is Purity > 98%? assess_purity->is_pure end_product Pure Product is_pure->end_product Yes troubleshoot Troubleshoot Method is_pure->troubleshoot No change_solvent Change Solvent System troubleshoot->change_solvent check_loading Check Sample Loading troubleshoot->check_loading optimize_temp Optimize Temperature troubleshoot->optimize_temp rerun Re-run Purification change_solvent->rerun check_loading->rerun optimize_temp->rerun rerun->start

Caption: Troubleshooting logic for optimizing the purification of chemical compounds.

References

Technical Support Center: Synthesis of 3-Bromo-7-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-7-chloroisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound. A plausible synthetic pathway is outlined below, followed by troubleshooting for each key stage.

Plausible Synthetic Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization (Bischler-Napieralski) cluster_2 Step 3: Dehydrogenation (Aromatization) A 4-bromo-2-chlorophenylacetic acid B N-(4-bromo-2-chlorophenethyl)acetamide A->B i) SOCl2 or Oxalyl Chloride ii) NH4OH iii) Reduction (e.g., LiAlH4) iv) Acetylation (Ac2O) C 1-methyl-3-bromo-7-chloro- 3,4-dihydroisoquinoline B->C POCl3, reflux in MeCN or Toluene D This compound (Final Product) C->D Pd/C, high-boiling solvent (e.g., xylene), heat

Caption: Plausible multi-step synthesis of this compound.

Issue 1: Low Yield in the Synthesis of N-(4-bromo-2-chlorophenethyl)acetamide (Precursor)

Question Possible Cause Troubleshooting Steps
Why is the yield of the amide precursor low? Incomplete conversion of the carboxylic acid to the acid chloride. - Ensure thionyl chloride or oxalyl chloride is fresh and used in excess (typically 1.5-2.0 equivalents).- Perform the reaction under anhydrous conditions to prevent hydrolysis of the acid chloride.- Consider adding a catalytic amount of DMF when using oxalyl chloride.
Inefficient amidation. - Ensure the ammonia source (e.g., ammonium hydroxide) is added slowly at a low temperature (0 °C) to control the exotherm.- Use a concentrated solution of ammonium hydroxide to drive the reaction to completion.
Difficulties in the reduction of the amide to the amine. - Use a strong reducing agent like LiAlH4 in an anhydrous ether solvent (e.g., THF, diethyl ether).- Ensure the reaction is performed under an inert atmosphere (N2 or Ar).- The reaction may require prolonged stirring at reflux. Monitor by TLC.
Incomplete acetylation of the phenethylamine. - Use a slight excess of acetic anhydride (1.1-1.2 equivalents).- A base such as triethylamine or pyridine can be added to scavenge the acetic acid byproduct.[1]

Issue 2: Side Reactions During Bischler-Napieralski Cyclization

G A N-(4-bromo-2-chlorophenethyl)acetamide B Desired Dihydroisoquinoline A->B POCl3 (Dehydrating Agent) Intramolecular Cyclization C Side Product: Styrene Derivative (Retro-Ritter Reaction) A->C High Temperatures Formation of Nitrilium Ion Intermediate D Side Product: Chlorinated Byproduct A->D Excess POCl3 Reaction with Solvent

Caption: Key side reactions in the Bischler-Napieralski cyclization step.

Question Possible Cause Troubleshooting Steps
My reaction is producing a significant amount of a styrene-like byproduct. How can I prevent this? This is likely due to a retro-Ritter reaction , which is a known side reaction in the Bischler-Napieralski synthesis.[2] This is more prevalent at higher temperatures.- Lower the reaction temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.- Choice of solvent: Using a nitrile-based solvent (like acetonitrile) can sometimes shift the equilibrium away from the retro-Ritter product.[2]
I am observing unexpected chlorinated byproducts. What is the cause? The dehydrating agent, phosphorus oxychloride (POCl3), can also act as a chlorinating agent, especially at high temperatures or with prolonged reaction times.- Control reaction time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed.- Use alternative dehydrating agents: For sensitive substrates, milder reagents like triflic anhydride (Tf2O) in the presence of a non-nucleophilic base can be considered.
The cyclization is not proceeding to completion. What can I do? The benzene ring may not be sufficiently activated for the intramolecular electrophilic substitution, especially with deactivating halogen substituents.- Increase the temperature: Gradually increase the reaction temperature (e.g., from refluxing acetonitrile to refluxing toluene or xylene).- Use a stronger Lewis acid: Adding P2O5 to the POCl3 can increase the reactivity.

Issue 3: Incomplete Dehydrogenation or Byproduct Formation

Question Possible Cause Troubleshooting Steps
The dehydrogenation to the final isoquinoline is slow or incomplete. Catalyst deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities.- Ensure the dihydroisoquinoline starting material is pure.- Use a higher loading of the Pd/C catalyst.- Ensure the reaction is conducted at a sufficiently high temperature (refluxing in a high-boiling solvent like xylene or decalin is common).
I am observing over-reduction or dehalogenation of my product. Harsh reaction conditions: High hydrogen pressure or overly active catalysts can lead to the reduction of the halogen substituents.- This is less common in dehydrogenation but can occur if a hydrogen source is present.- Use an inert atmosphere (N2 or Ar).- Consider using a milder dehydrogenating agent or a modified Pd/C catalyst.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of POCl3 in the Bischler-Napieralski reaction?

Phosphorus oxychloride (POCl3) acts as a dehydrating agent. It activates the amide carbonyl group, facilitating an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring.[2]

Q2: Are there alternative methods to the Bischler-Napieralski reaction for synthesizing the isoquinoline core?

Yes, other common methods include the Pictet-Spengler reaction, the Pomeranz–Fritsch reaction, and various metal-catalyzed cyclization reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q3: How can I effectively purify the final this compound product?

Purification of halogenated heterocyclic compounds can often be achieved through the following methods:

  • Column Chromatography: Using silica gel with a gradient of non-polar to moderately polar solvents (e.g., hexanes and ethyl acetate) is a standard method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be very effective for removing minor impurities.

  • Acid-Base Extraction: As isoquinoline is basic, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer and extracting with an organic solvent.

Q4: What analytical techniques are best for monitoring the reaction progress?

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of starting materials and the appearance of products. Staining with potassium permanganate or viewing under UV light is often necessary for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the molecular weight of the components in the reaction mixture, which is very useful for identifying intermediates and byproducts.

Experimental Protocols

Protocol 1: N-acetylation of 4-bromo-2-chlorophenethylamine
  • Dissolve 4-bromo-2-chlorophenethylamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-bromo-2-chlorophenethyl)acetamide.

Protocol 2: Bischler-Napieralski Cyclization
  • Dissolve N-(4-bromo-2-chlorophenethyl)acetamide (1.0 eq) in a dry, high-boiling solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl3) (2.0-3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated base (e.g., NaOH or NH4OH) to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-methyl-3-bromo-7-chloro-3,4-dihydroisoquinoline.

Protocol 3: Dehydrogenation using Pd/C
  • Dissolve the crude 1-methyl-3-bromo-7-chloro-3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent like xylene or decalin.

  • Add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to reflux for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

Reaction Step Key Reagents Typical Solvent Typical Temperature Typical Yield Potential Byproducts
N-acetylation Acetic anhydride, TriethylamineDichloromethane0 °C to RT>90%Di-acetylated product
Bischler-Napieralski Cyclization POCl3Toluene or MeCNReflux60-80%Styrene derivative, Chlorinated impurities
Dehydrogenation 10% Pd/CXylene or DecalinReflux70-90%Starting material, Dehalogenated products

Troubleshooting Workflow

G Start Low Yield or Impure Product Step Which step is problematic? Start->Step Acetylation N-Acetylation Step->Acetylation Step 1 Cyclization Bischler-Napieralski Step->Cyclization Step 2 Dehydrogenation Dehydrogenation Step->Dehydrogenation Step 3 CheckReagents Check reagent purity/excess? (Ac2O, base) Acetylation->CheckReagents ReagentSol Use fresh reagents. Ensure anhydrous conditions. CheckReagents->ReagentSol Yes SideProduct Side products observed? Cyclization->SideProduct Styrene Styrene-like byproduct? SideProduct->Styrene Yes Incomplete Incomplete reaction? SideProduct->Incomplete No StyreneSol Lower reaction temperature. Change solvent to MeCN. Styrene->StyreneSol Yes IncompleteSol Increase temperature. Add P2O5. Incomplete->IncompleteSol Yes Catalyst Catalyst poisoning suspected? Dehydrogenation->Catalyst CatalystSol Purify intermediate. Increase catalyst loading. Catalyst->CatalystSol Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Improving Selectivity in Reactions with 3-Bromo-7-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-7-chloroisoquinoline. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving selective functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound in cross-coupling reactions?

A1: The main challenge is achieving site-selectivity. The molecule possesses two distinct halogen atoms: a bromine at the C3 position and a chlorine at the C7 position. The objective is typically to selectively functionalize the more reactive C-Br bond while preserving the C-Cl bond for subsequent transformations. The general reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions follows the order: I > Br > OTf >> Cl.[1]

Q2: At which position, C3-Br or C7-Cl, is the reaction expected to occur preferentially?

A2: Under standard cross-coupling conditions, the C3-Br bond is significantly more reactive than the C7-Cl bond, making it the preferred site for reaction.[1] This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1]

Q3: Is it possible to achieve a double coupling at both the C3 and C7 positions?

A3: Yes, a sequential coupling at the C7-Cl position is feasible after the initial reaction at the C3-Br site. This generally requires more forcing reaction conditions, such as higher temperatures, a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands), and extended reaction times.[1]

Q4: How does the isoquinoline nitrogen atom affect cross-coupling reactions?

A4: The lone pair of electrons on the isoquinoline nitrogen can act as a base or a ligand, potentially coordinating to the palladium catalyst.[2] This coordination can inhibit or "poison" the catalyst by occupying sites necessary for the catalytic cycle, leading to lower yields or reaction failure.[2] The use of bulky ligands can often mitigate this issue by sterically shielding the metal center.[2]

Q5: What are common side reactions to be aware of?

A5: Besides lack of selectivity, common side reactions include:

  • Dehalogenation: Replacement of a halogen atom with a hydrogen atom. This can be promoted by certain bases or impurities.

  • Homocoupling: The coupling of two molecules of the starting boronic acid or organometallic reagent.

  • Catalyst Decomposition: Indicated by the formation of palladium black, which can be prevalent in reactions like the Sonogashira coupling.[3]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired C3-Coupled Product
Potential CauseRecommended Solution(s)
Inactive Catalyst Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) as the active Pd(0) species is sensitive to air.[2] Use a fresh or properly stored catalyst. Consider using a more air-stable pre-catalyst.
Catalyst Poisoning The isoquinoline nitrogen may be inhibiting the catalyst.[2] Switch to a catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[2] In some cases, pre-activating the catalyst before adding the substrate can be beneficial.[2]
Inappropriate Base The base is crucial for the transmetalation step.[4] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). Ensure the base is anhydrous and finely powdered for solid bases.
Sub-optimal Temperature The reaction may require higher temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature, but monitor for side product formation.
Impure Reagents Use high-purity starting materials, solvents, and reagents. Trace impurities, such as sulfur compounds, can be potent catalyst poisons.[5]
Problem 2: Lack of Selectivity (Reaction at the C7-Cl Position)
Potential CauseRecommended Solution(s)
Reaction Temperature is Too High While heat can drive the desired C3-coupling, excessive temperatures may overcome the activation barrier for C-Cl bond insertion.[1] Lower the reaction temperature and potentially extend the reaction time.
Prolonged Reaction Time After the C3-Br coupling is complete, extended reaction times at elevated temperatures will favor the slower coupling at the C7-Cl position.[1] Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.
Highly Active Catalyst System A very active catalyst, especially those with bulky, electron-rich ligands designed for activating C-Cl bonds, might reduce selectivity. Consider a less active catalyst system, such as one with triphenylphosphine (PPh₃) as the ligand, for the initial C3-coupling.

Key Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on reactions with analogous dihalogenated heterocycles and may require optimization for your specific substrates and laboratory conditions.

C3-Selective Suzuki-Miyaura Coupling

This protocol focuses on the selective coupling at the C3-Brorno position.

Reaction Parameters:

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(OAc)₂ (2 mol%) with PPh₃ (8 mol%) or Pd(dppf)Cl₂ (3-5 mol%)The choice of catalyst and ligand is critical for selectivity and yield.[6]
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv.)The base activates the boronic acid for transmetalation.[4]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/WaterDegassed solvents are essential to prevent catalyst oxidation.
Temperature 80-100 °COptimized to ensure a reasonable reaction rate while maintaining selectivity for the C-Br bond.[6]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[6]

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring.[1]

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

C3-Selective Buchwald-Hartwig Amination

This protocol outlines the selective amination at the C3-Bromo position.

Reaction Parameters:

ParameterRecommended ConditionNotes
Palladium Catalyst Pd₂(dba)₃ (2-4 mol%) with a bulky phosphine ligand (e.g., XPhos, RuPhos) (4-8 mol%)Bulky ligands are often necessary to overcome catalyst inhibition by the isoquinoline nitrogen.
Base NaOtBu or LHMDS (1.2-2.0 equiv.)Strong, non-nucleophilic bases are typically used.
Solvent Anhydrous Toluene or 1,4-DioxaneAnhydrous conditions are crucial for this reaction.
Temperature 80-110 °CThe temperature may need to be optimized for specific amine coupling partners.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst, the ligand, and the base to a dry Schlenk tube.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv.).

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

C3-Selective Sonogashira Coupling

This protocol is for the selective coupling of a terminal alkyne at the C3-Bromo position.

Reaction Parameters:

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Standard Sonogashira catalysts are often effective.[7]
Copper Co-catalyst CuI (4-10 mol%)Essential for the copper-catalyzed cycle of the Sonogashira reaction.[7][8]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv.)The amine base also often serves as the solvent or co-solvent.[9]
Solvent Anhydrous THF or DMFAnhydrous and anaerobic conditions are typically required.[9]
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under mild thermal conditions.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.[7]

  • Reagent Addition: Add the anhydrous solvent and the amine base, and stir for a few minutes. Add the terminal alkyne (1.1-1.5 equiv.) dropwise.[7]

  • Reaction: Stir the reaction at the appropriate temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Purification: Separate the organic layer, wash with brine, dry, and concentrate. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-Br (Ar = 7-chloro-3-isoquinolyl) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_complex Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar_complex RedElim Reductive Elimination PdII_Ar_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Substrate This compound Substrate->OxAdd Boronic_acid Ar'-B(OR)₂ + Base Boronic_acid->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow start Start setup 1. Combine Substrate, Catalyst, Ligand, & Base in Schlenk Tube under Inert Atmosphere start->setup add_reagents 2. Add Anhydrous Solvent & Amine setup->add_reagents react 3. Heat with Vigorous Stirring (80-110 °C) add_reagents->react monitor 4. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 5. Cool, Dilute, & Filter through Celite® monitor->workup Reaction Complete purify 6. Wash, Dry, Concentrate, & Column Chromatography workup->purify product Product: 3-Amino-7-chloroisoquinoline purify->product

Caption: Experimental workflow for the selective Buchwald-Hartwig amination.

Selectivity_Decision_Tree start Reaction Issue q1 Low / No Yield? start->q1 Troubleshoot q2 Reaction at C7-Cl? q1->q2 No a1 Check Inert Atmosphere Use Fresh Catalyst Screen Bulky Ligands q1->a1 Yes b1 Lower Reaction Temperature q2->b1 Yes a2 Screen Bases (K₂CO₃, Cs₂CO₃, NaOtBu) a1->a2 a3 Optimize Temperature a2->a3 b2 Reduce Reaction Time (Monitor Closely) b1->b2 b3 Use Less Active Ligand (e.g., PPh₃) b2->b3

Caption: Troubleshooting decision tree for improving reaction outcomes.

References

Technical Support Center: Suzuki Coupling of Dihalogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of dihalogenated isoquinolines.

Troubleshooting Guide

Encountering challenges in your Suzuki coupling reactions is a common aspect of synthetic chemistry. This guide provides a systematic approach to diagnosing and resolving prevalent issues.

Problem 1: Low to No Product Yield

This is one of the most frequent challenges. A systematic evaluation of reaction parameters is crucial for identifying the root cause.

  • Initial Checks:

    • Inert Atmosphere: Ensure the reaction was conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.

    • Reagent Quality: Verify the purity and integrity of all reagents, particularly the palladium catalyst, ligand, and the boronic acid or its derivative. Degraded reagents are a common source of reaction failure.

  • Catalyst and Ligand System: The choice of the palladium source and ligand is critical, especially for less reactive chloro-isoquinolines.

    • Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂) in combination with different phosphine ligands. For challenging couplings, electron-rich and bulky ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often more effective.

  • Base Selection: The base is essential for activating the boronic acid to facilitate the crucial transmetalation step in the catalytic cycle.

    • Recommendation: The strength and type of base can significantly influence the reaction's success. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is substrate-dependent and may require screening.

  • Solvent Effects: The solvent system must solubilize all reactants and facilitate catalyst activity.

    • Recommendation: A range of solvents can be effective, often in aqueous mixtures. Common choices include 1,4-dioxane, THF, DMF, and toluene. Ensure your dihalogenated isoquinoline and boronic acid are sufficiently soluble in the chosen solvent system.

  • Reaction Temperature: Inadequate temperature can result in a sluggish or incomplete reaction.

    • Recommendation: While some highly active catalyst systems can promote coupling at room temperature, heating is generally required, typically in the range of 80-120 °C.

  • Boronic Acid/Ester Instability: Boronic acids can be susceptible to decomposition, primarily through protodeboronation.

    • Recommendation: Consider using more stable boronic esters, such as pinacol esters, to mitigate decomposition.

Problem 2: Poor or Incorrect Regioselectivity

With two halogen atoms on the isoquinoline core, controlling which position reacts is a key challenge.

  • Understanding Reactivity: The intrinsic reactivity of the C-X bonds (I > Br > Cl) and the electronic and steric environment of the halogen atoms on the isoquinoline ring dictate the inherent regioselectivity. For instance, the C1 position in 1,3- and 1,6-dichloroisoquinolines is often more reactive.

  • Catalyst and Ligand Control: The choice of catalyst and particularly the ligand can significantly influence the regioselectivity, sometimes overriding the intrinsic reactivity of the C-X bonds.

    • Recommendation: A systematic screening of different palladium catalysts and ligands is the most effective strategy to achieve the desired regioselectivity. Bulky ligands can direct the coupling to the less sterically hindered halogen.

  • Reaction Conditions: Temperature and solvent can also play a role in controlling regioselectivity.

    • Recommendation: Experiment with varying the reaction temperature and solvent system. Sometimes, a lower temperature can enhance selectivity.

Problem 3: Significant Side Product Formation

The presence of side products complicates purification and reduces the yield of the desired product.

  • Homocoupling of Boronic Acid: This results in a biaryl product derived from the boronic acid.

    • Cause: This is often promoted by the presence of oxygen or if the active Pd(0) catalyst is not efficiently generated.

    • Solution: Ensure thorough degassing of the reaction mixture and solvents. Use a reliable palladium precatalyst.

  • Dehalogenation: The halogen on the isoquinoline is replaced by a hydrogen atom.

    • Cause: This can be influenced by the choice of base, solvent, and the presence of water.

    • Solution: Screen different bases and consider using anhydrous conditions if appropriate for your specific protocol.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand should I start with for my dihalogenated isoquinoline?

For a general starting point, a combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos is a robust choice for the Suzuki coupling of aryl chlorides. Pd(PPh₃)₄ is a classic catalyst that can also be effective. However, the optimal system is highly dependent on the specific dihalogenated isoquinoline and the boronic acid used, so screening a few catalyst/ligand combinations is highly recommended.

Q2: How do I choose the right base for my reaction?

The choice of base is critical and often requires empirical screening. A good starting point is to try a moderately strong inorganic base like K₂CO₃ or K₃PO₄. For substrates that are sensitive to strong bases, a milder base like KF can be considered. The solubility of the base in the chosen solvent system is also an important factor.

Q3: What is the best solvent for the Suzuki coupling of dihalogenated isoquinolines?

Commonly used solvents include 1,4-dioxane, THF, DMF, and toluene, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle. The ideal solvent will ensure all reactants are in solution at the reaction temperature.

Q4: My reaction is not going to completion. What should I do?

If your reaction has stalled, consider the following:

  • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Catalyst Deactivation: Your catalyst may have deactivated. Ensure your reaction is under a strictly inert atmosphere.

  • Reagent Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents).

  • Reaction Time: Some Suzuki couplings can be slow and may require extended reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal time.

Q5: I am observing a mixture of mono- and di-substituted products. How can I favor monosubstitution?

To favor monosubstitution, you can try:

  • Stoichiometry: Use a limited amount of the boronic acid (e.g., 1.0-1.2 equivalents).

  • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity for the more reactive halogen.

  • Shorter Reaction Time: Stop the reaction once the starting material is consumed to minimize the formation of the di-substituted product.

  • Catalyst Choice: Some catalyst systems may inherently favor monosubstitution.

Data Presentation

The following tables summarize representative catalyst systems and their performance in the regioselective Suzuki coupling of dihalogenated isoquinolines.

Table 1: Catalyst Systems for the Monosubstitution of 1,3-Dichloroisoquinoline

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Position of SubstitutionYield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012C1Good to Excellent
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O11018C1Good to Excellent
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O9024C1Moderate to Good
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane10016C1Good

Yields are generalized and highly dependent on the specific arylboronic acid used.

Table 2: Regioselectivity in the Suzuki Coupling of Dihalogenated Quinolines (as an analogue)

SubstrateCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Product(s)Yield (%)Reference
4,7-DichloroquinolinePd(OAc)₂ (phosphine-free)Na₂CO₃ (3)H₂O1007-chloro-4-phenylquinoline & 4,7-diphenylquinoline78 & 12[1][2][3]
7-Chloro-4-iodoquinolinePd(OAc)₂ (phosphine-free)Na₂CO₃ (3)H₂O1007-chloro-4-phenylquinoline98[1][2][3]

Experimental Protocols

Detailed Experimental Protocol for a General Suzuki Coupling of a Dichloroisoquinoline

This protocol provides a general procedure for the monosubstitution of a dichloroisoquinoline with an arylboronic acid. Optimization of specific parameters may be required.

Materials:

  • Dichloroisoquinoline (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the dichloroisoquinoline, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure the solvent is thoroughly degassed.

  • Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure mono-arylated isoquinoline product.

Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)Ln pd_complex1 R¹-Pd(II)Ln      |      X pd0->pd_complex1 r1x R¹-X (Dihalogenated Isoquinoline) r1x->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)Ln      |      R² pd_complex1->pd_complex2 r2by2 R²-B(OH)₂ (Arylboronic Acid) r2by2->pd_complex2 base Base base->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product R¹-R² (Monosubstituted Isoquinoline) pd_complex2->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_inert Verify Inert Atmosphere and Reagent Quality start->check_inert screen_catalyst Screen Catalyst/Ligand Combinations check_inert->screen_catalyst  Parameters OK no_success Still Low Yield check_inert->no_success  Issues Found & Corrected screen_base Screen Different Bases screen_catalyst->screen_base screen_catalyst->no_success optimize_solvent Optimize Solvent System screen_base->optimize_solvent screen_base->no_success adjust_temp Adjust Reaction Temperature optimize_solvent->adjust_temp optimize_solvent->no_success boronic_ester Use Boronic Ester for Stability adjust_temp->boronic_ester adjust_temp->no_success success Improved Yield boronic_ester->success

References

Preventing catalyst deactivation in 3-Bromo-7-chloroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing catalyst deactivation during reactions involving 3-Bromo-7-chloroisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions with this compound, offering potential causes and recommended solutions.

Issue 1: Low or No Product Conversion

Possible Cause Troubleshooting Steps
Catalyst Poisoning The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) which can shield the metal center. Increasing the catalyst loading in increments (e.g., from 1 mol% to 3 mol%) may also be necessary.
Inefficient Pre-catalyst Activation The active Pd(0) species may not be forming efficiently from the Pd(II) pre-catalyst.[2] Ensure proper activation by using a suitable reducing agent or by employing a pre-formed Pd(0) catalyst. For Pd(II) sources like Pd(OAc)₂, the addition of a phosphine ligand can facilitate the reduction to Pd(0).[2]
Poor Reagent Quality Impurities in solvents, starting materials, or the base can deactivate the catalyst.[3] Use freshly purified solvents and high-purity reagents. Ensure bases are properly stored to prevent hydration.
Suboptimal Reaction Temperature The reaction temperature may be too low for the catalytic cycle to proceed efficiently. Gradually increase the reaction temperature in 10°C increments. However, be aware that excessively high temperatures can lead to catalyst decomposition.

Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Possible Cause Troubleshooting Steps
Presence of Oxygen Oxygen can lead to the oxidative degradation of the Pd(0) catalyst, promoting side reactions like the homocoupling of boronic acids in Suzuki reactions.[2][4] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[4]
Inappropriate Base The choice and strength of the base can influence the rates of competing reaction pathways.[4] Screen a variety of bases, such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), to find the optimal conditions for your specific transformation.
Slow Transmetalation (Suzuki Coupling) If the transmetalation step is slow, it can lead to the proto-deboronation of the boronic acid, especially with heteroaryl boronic acids.[5] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to circumvent this issue.[4]

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common problem when working with this compound?

A1: The primary reason for catalyst deactivation is the presence of the nitrogen atom in the isoquinoline ring. Its lone pair of electrons can coordinate strongly to the palladium catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[1] This is a common issue with nitrogen-containing heterocyclic substrates.[6]

Q2: Which catalyst system is recommended for cross-coupling reactions with this compound?

A2: While the optimal catalyst system is substrate-dependent, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally recommended. Ligands such as SPhos, XPhos, or RuPhos have been shown to be effective in mitigating catalyst deactivation in similar systems by promoting the desired catalytic turnover while hindering the formation of inactive off-cycle species.[7]

Q3: How can I minimize catalyst poisoning by the isoquinoline nitrogen?

A3: Several strategies can be employed:

  • Ligand Selection: Use bulky ligands that sterically hinder the coordination of the isoquinoline nitrogen to the palladium center.[7]

  • Slow Addition: Adding the this compound substrate slowly to the reaction mixture can help maintain a low concentration, reducing the rate of catalyst poisoning.[1]

  • Use of Additives: In some cases, additives can be used to preferentially coordinate to the catalyst, preventing poisoning by the substrate. However, this requires careful optimization.

Q4: What are the visual indicators of catalyst deactivation?

A4: Visual cues for catalyst deactivation can include:

  • A change in the color of the reaction mixture, which may indicate the formation of inactive palladium species (e.g., palladium black).[1]

  • The reaction stalling, as observed by TLC or LC-MS analysis.[1]

  • An increase in the formation of side products.

Quantitative Data Summary

The following tables provide typical ranges for key reaction parameters in palladium-catalyzed cross-coupling reactions. These should be used as a starting point for optimization.

Table 1: General Conditions for Suzuki-Miyaura Coupling

ParameterRecommended RangeNotes
Catalyst Loading 1 - 5 mol%Higher loadings may be needed for challenging substrates.
Ligand-to-Metal Ratio 1:1 to 2:1An excess of ligand can sometimes improve catalyst stability.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical and should be optimized.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolvents must be thoroughly degassed.[4]
Temperature 80 - 120 °CHigher temperatures may be required for less reactive chlorides.

Table 2: Ligand Selection Guide for Common Cross-Coupling Reactions

Reaction TypeRecommended LigandsRationale
Suzuki-Miyaura XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Buchwald-Hartwig Amination BrettPhos, JosiphosEffective for coupling a wide range of amines and preventing over-arylation.[8]
Heck Reaction P(o-tolyl)₃, P(t-Bu)₃Phosphine ligands are crucial for the stability and activity of the palladium catalyst.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Reaction

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl boronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), and this compound (1.0 equivalent).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the ligand if required.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Conversion check_catalyst Check for Catalyst Poisoning start->check_catalyst check_activation Verify Pre-catalyst Activation start->check_activation check_reagents Assess Reagent Quality start->check_reagents check_temp Optimize Reaction Temperature start->check_temp solution_ligand Use Bulky, Electron-Rich Ligand Increase Catalyst Loading check_catalyst->solution_ligand Nitrogen coordination likely solution_activation Use Pd(0) Source or Ensure Proper Reduction check_activation->solution_activation Pd(II) precatalyst used solution_reagents Purify Solvents and Reagents check_reagents->solution_reagents Impurities suspected solution_temp Incrementally Increase Temperature check_temp->solution_temp Reaction is sluggish Catalytic_Cycle_Deactivation pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X poisoned_catalyst Poisoned Catalyst (Inactive) pd0->poisoned_catalyst Isoquinoline Coordination transmetalation Transmetalation Complex oxidative_addition->transmetalation Base, Reagent transmetalation:s->pd0:s Reductive Elimination product Product transmetalation->product substrate 3-Bromo-7-chloro- isoquinoline (Ar-X) reagent Coupling Partner (e.g., R-B(OH)2)

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-7-chloroisoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 3-bromo-7-chloroisoquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in cross-coupling reactions on this compound?

A1: The carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 7-position in typical palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This difference in reactivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. This inherent reactivity difference allows for selective functionalization at the 3-position while leaving the 7-chloro group intact for subsequent transformations.

Q2: How can I achieve selective functionalization at the 3-position?

A2: To achieve selective functionalization at the 3-position, it is crucial to use milder reaction conditions. This includes using a suitable palladium catalyst and ligand combination that favors the activation of the C-Br bond over the C-Cl bond, lower reaction temperatures, and shorter reaction times. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is essential to prevent over-reaction and functionalization at the 7-position.

Q3: Is it possible to functionalize both the 3- and 7-positions?

A3: Yes, sequential functionalization is possible. After the initial reaction at the more reactive 3-position, the resulting 3-substituted-7-chloroisoquinoline can be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the 7-position. This typically involves higher temperatures, a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands), and longer reaction times.

Q4: What are the most common cross-coupling reactions for functionalizing this compound?

A4: The most common palladium-catalyzed cross-coupling reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds with terminal alkynes.

  • Cyanation: For the introduction of a nitrile group.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the 3-aryl-7-chloroisoquinoline product.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Use pre-catalysts or activate the catalyst in situ. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands (e.g., SPhos, XPhos, PPh₃).[1]
Inappropriate Base The choice of base is critical for the transmetalation step. Screen common bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.[1]
Poor Solvent Choice The solvent system must solubilize all reactants. Common choices include 1,4-dioxane/water, toluene/water, or DMF. Ensure solvents are properly degassed to prevent catalyst deactivation.
Low Reaction Temperature While selectivity is favored at lower temperatures, the reaction may be sluggish. Gradually increase the temperature (e.g., from 80 °C to 100 °C) and monitor for both product formation and potential side reactions.
Boronic Acid Decomposition Boronic acids can be unstable. Use fresh boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

Problem: Formation of significant amounts of the di-substituted (3,7-diaryl) product.

Possible Cause Suggested Solution
Reaction Temperature is Too High High temperatures can overcome the activation energy barrier for the C-Cl bond. Reduce the reaction temperature.
Prolonged Reaction Time Extended reaction times can lead to the slower coupling at the C-7 position. Monitor the reaction closely and stop it once the starting material is consumed.
Highly Active Catalyst System A very active catalyst may not be selective. Consider using a less reactive ligand, such as triphenylphosphine (PPh₃), to improve selectivity for the C-Br bond.
Buchwald-Hartwig Amination

Problem: Low yield of the 3-amino-7-chloroisoquinoline product.

Possible Cause Suggested Solution
Inappropriate Ligand The choice of ligand is crucial and depends on the amine. For primary amines, consider ligands like BrettPhos. For secondary amines, bulky monophosphine ligands are often effective.[2]
Base Incompatibility Strong bases like NaOtBu or LHMDS are commonly used. However, they can be incompatible with certain functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ can be tried, although they may require higher temperatures.[3]
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere. Some amines can act as catalyst poisons. Increasing the catalyst loading might be necessary.
Steric Hindrance Highly hindered amines may require more forcing conditions or specialized, bulky ligands to facilitate the coupling.
Sonogashira Coupling

Problem: Low yield of the 3-alkynyl-7-chloroisoquinoline product.

Possible Cause Suggested Solution
Copper Co-catalyst Issues Copper(I) iodide (CuI) is a common co-catalyst. Ensure it is fresh and handled under inert conditions to prevent oxidation.
Homocoupling of the Alkyne (Glaser coupling) This is a common side reaction. Ensure rigorous exclusion of oxygen from the reaction mixture. Running the reaction under a positive pressure of an inert gas can help.
Inappropriate Base An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used and often serves as the solvent or co-solvent. Ensure the amine is dry and freshly distilled.
Low Reaction Temperature Sonogashira couplings are often run at or slightly above room temperature. If the reaction is slow, gentle heating (e.g., 40-60 °C) may be beneficial.
Cyanation

Problem: Low yield of 3-cyano-7-chloroisoquinoline.

Possible Cause Suggested Solution
Toxicity of Cyanide Source Traditional cyanide sources like KCN or NaCN can be highly toxic and can poison the palladium catalyst. Consider using less toxic and more manageable cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[4]
Catalyst Poisoning Cyanide ions can strongly coordinate to the palladium center and inhibit catalysis. Using a ligand that binds strongly to palladium or employing a higher catalyst loading might be necessary.
Reaction Conditions Cyanation reactions often require higher temperatures (e.g., 100-140 °C) and polar aprotic solvents like DMF, DMA, or NMP.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Analogs

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012-24~70-90
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)8516~80-95
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene10012~85-98

Note: Yields are based on reactions with various arylboronic acids on the analogous compound 3-bromo-7-chloro-1-benzothiophene and may require optimization for this compound.[5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound Analogs

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene8018~75-90
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane10016~80-95
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)t-BuOH9012~80-95

Note: Yields are based on reactions with various primary and secondary amines on the analogous compound 3-bromo-7-chloro-1-benzothiophene and may require optimization for this compound.[6]

Table 3: Representative Conditions for Sonogashira Coupling of this compound Analogs

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THFRT4-12~70-90
Pd(OAc)₂ (2)CuI (5)DIPA (2)Toluene5012~75-95
PdCl₂(MeCN)₂ (2)CuI (4)Et₃N (2)DMFRT6~80-95

Note: Yields are based on reactions with various terminal alkynes on the analogous compound 3-bromo-7-chloro-1-benzothiophene and may require optimization for this compound.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the 3-Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst/ligand mixture to the main reaction flask.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1][5]

General Protocol for Selective Buchwald-Hartwig Amination at the 3-Position

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Isoquinoline_Inhibitor Isoquinoline-Based Kinase Inhibitor Isoquinoline_Inhibitor->PI3K Isoquinoline_Inhibitor->Akt Isoquinoline_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by isoquinoline-based kinase inhibitors.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: - this compound - Coupling Partner - Base start->reagents catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Optimal Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product Logical_Relationship Start Goal: Selective Functionalization of this compound at C-3 Reactivity C-Br bond is more reactive than C-Cl bond Start->Reactivity Condition_Selection Select Reaction Conditions Reactivity->Condition_Selection Mild_Conditions Mild Conditions: - Lower Temperature - Shorter Time - Less Active Catalyst Condition_Selection->Mild_Conditions Forcing_Conditions Forcing Conditions: - Higher Temperature - Longer Time - More Active Catalyst Condition_Selection->Forcing_Conditions Selective_Outcome Selective C-3 Functionalization Mild_Conditions->Selective_Outcome NonSelective_Outcome Mixture of C-3 and C-3,7 Functionalized Products Forcing_Conditions->NonSelective_Outcome

References

Technical Support Center: Synthesis of 3-Bromo-7-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Bromo-7-chloroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

Q2: What are the potential impurities I might encounter during the synthesis?

A2: Impurities can arise from starting materials, side reactions, or incomplete reactions. Depending on the synthetic route, potential impurities may include:

  • Starting Materials: Unreacted precursors like the corresponding phenethylamine or benzaldehyde derivatives.

  • Isomeric Products: Incomplete regioselectivity during bromination could lead to other bromo-chloro-isoquinoline isomers.

  • Over-brominated Species: Introduction of more than one bromine atom onto the isoquinoline ring.

  • Hydrolyzed Intermediates: If moisture is present, key intermediates may hydrolyze, leading to undesired byproducts.

  • Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of polymeric tars.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Staining with potassium permanganate or visualization under UV light can aid in the detection of spots.

Q4: My reaction has gone to completion, but the yield is low. What are the possible causes?

A4: Low yields can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reagents may not be optimal.

  • Poor Quality of Reagents: Impure starting materials or degraded reagents can lead to side reactions and lower yields.

  • Product Degradation: The product might be unstable under the reaction or workup conditions.

  • Mechanical Losses: Product loss during workup and purification steps.

Troubleshooting Guides

Problem 1: Difficulty in Removing Non-basic Impurities

Solution: Acid-base extraction is an effective technique for separating the basic this compound from non-basic impurities.

  • Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic isoquinoline will move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the purified this compound.

    • Extract the product back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: Separation of Isomeric Impurities

Solution: Isomeric impurities often have very similar polarities, making their separation challenging. Column chromatography with an optimized solvent system is the recommended method.

  • Protocol: Column Chromatography

    • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to screen different solvent systems (e.g., mixtures of hexanes and ethyl acetate in varying ratios) to find the eluent that provides the best separation between the desired product and the isomeric impurities. An ideal Rf value for the product is typically around 0.3.

    • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column.

    • Elution: Elute the column with the optimized solvent system. A shallow gradient of the polar solvent can sometimes improve separation.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Problem 3: Product Crystallization Issues

Solution: If the product oils out or fails to crystallize during recrystallization, several strategies can be employed.

  • Troubleshooting Steps:

    • Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.

    • Seeding: Add a small crystal of the pure product (if available) to induce crystallization.

    • Solvent Adjustment: If the compound is too soluble, slowly add a miscible anti-solvent (a solvent in which the compound is less soluble) until turbidity is observed, then warm until the solution is clear and allow it to cool slowly.

    • Concentration: If the solution is too dilute, carefully evaporate some of the solvent and attempt to crystallize again.

    • Cooling: Ensure slow and gradual cooling. Placing the solution directly in a high-temperature difference environment (e.g., straight into an ice bath) can cause oiling out.

Data Presentation

Table 1: Comparison of Purification Techniques for Halogenated Isoquinolines

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >95%Simple, cost-effective, good for removing small amounts of impurities with different solubilities.Can be time-consuming, potential for product loss in the mother liquor.
Column Chromatography >98%Highly effective for separating compounds with similar polarities, including isomers.Requires more solvent and time, potential for product degradation on silica gel.
Acid-Base Extraction VariableExcellent for removing non-basic impurities.Does not separate basic impurities from the product.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine the optimal eluent system using TLC.

  • Column Preparation: Pack a glass column with silica gel as a slurry in the least polar component of your eluent.

  • Sample Application: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Bischler-Napieralski) start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude extraction Acid-Base Extraction crude->extraction Remove non-basic impurities column Column Chromatography extraction->column Separate isomers recrystallization Recrystallization column->recrystallization Final Polishing pure_product Pure this compound recrystallization->pure_product analysis Purity & Structural Confirmation (NMR, MS) pure_product->analysis

Caption: General workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Impure Product q1 Are non-basic impurities present? start->q1 a1 Perform Acid-Base Extraction q1->a1 Yes q2 Are isomeric impurities present? q1->q2 No a1->q2 a2 Perform Column Chromatography q2->a2 Yes q3 Is the purity still low? q2->q3 No a2->q3 a3 Perform Recrystallization q3->a3 Yes end Pure Product q3->end No a3->end

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of 3-Bromo-7-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-7-chloroisoquinoline.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.

Question 1: Low Yield of this compound during the Sandmeyer Reaction.

Answer: Low yields in the Sandmeyer reaction for converting an aminoisoquinoline to this compound can stem from several factors:

  • Incomplete Diazotization: Ensure the complete conversion of the starting amine to the diazonium salt. This step is critical and should be performed at low temperatures (typically 0-5°C) to prevent premature decomposition of the diazonium salt.[1][2] The addition of sodium nitrite should be slow and controlled.

  • Decomposition of Diazonium Salt: Diazonium salts are often unstable at higher temperatures. Maintaining a low temperature throughout the diazotization and subsequent Sandmeyer reaction is crucial for maximizing yield.[3]

  • Suboptimal Catalyst Concentration: The concentration of the copper(I) bromide catalyst plays a significant role. Too little catalyst can lead to an incomplete reaction, while an excess may not necessarily improve the yield and can complicate purification.

  • Side Reactions: The formation of by-products, such as phenols from the reaction of the diazonium salt with water, can reduce the yield of the desired product. Using a non-aqueous solvent system can sometimes mitigate this issue.[3]

Question 2: Formation of Impurities and Difficulty in Purification.

Answer: The presence of persistent impurities can be a significant challenge. Common impurities and strategies for their removal include:

  • Isomeric By-products: Depending on the synthetic route, regioisomers may form. Careful control of reaction conditions, such as temperature and the choice of brominating agent, is essential for regioselectivity.[4][5] Purification can often be achieved through column chromatography or recrystallization.

  • Unreacted Starting Material: If the reaction does not go to completion, the starting material will contaminate the product. Monitor the reaction progress using techniques like TLC or LC-MS to ensure full conversion.

  • Polymeric Materials: Under certain conditions, especially with diazonium salts, polymerization can occur, leading to tar-like impurities.[6] Ensuring efficient stirring and maintaining a low temperature can help minimize this.

  • Purification Strategy: A multi-step purification process may be necessary. This could involve an initial extraction to remove water-soluble impurities, followed by column chromatography on silica gel. Recrystallization from a suitable solvent system is often effective for obtaining a high-purity final product.[6][7]

Question 3: Reaction Stalls or Proceeds Very Slowly During Scale-up.

Answer: Scaling up a reaction can introduce new challenges that affect reaction kinetics:

  • Inefficient Mixing: In larger reaction vessels, ensuring homogenous mixing is critical. Inadequate agitation can lead to localized temperature gradients and concentration differences, slowing down the reaction.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases upon scale-up, which can make temperature control more difficult. Exothermic steps, like the addition of reagents, need to be carefully managed to prevent overheating and decomposition.

  • Reagent Addition Rate: The rate of addition of reagents, such as sodium nitrite during diazotization, may need to be adjusted for larger batches to maintain optimal reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective method is the Sandmeyer reaction, starting from 3-amino-7-chloroisoquinoline. This two-step process involves the diazotization of the amino group, followed by a copper(I) bromide-catalyzed displacement of the diazonium group with a bromide ion.[1][8][9][10]

Q2: What are the key safety precautions to consider during this synthesis?

A2: The synthesis involves several hazardous materials and conditions:

  • Diazonium Salts: These intermediates can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
  • Corrosive Reagents: Strong acids like hydrochloric or hydrobromic acid are often used and require careful handling in a well-ventilated fume hood.[3]
  • Brominating Agents: Molecular bromine and other brominating agents are toxic and corrosive.[11] Appropriate personal protective equipment (PPE) should be worn.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be employed.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol outlines a general procedure for the synthesis of this compound from 3-amino-7-chloroisoquinoline.

Materials:

  • 3-amino-7-chloroisoquinoline

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-amino-7-chloroisoquinoline in 48% hydrobromic acid.

    • Cool the mixture to 0-5°C in an ice-water bath.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Quantitative Data Summary

The following table summarizes typical data for the synthesis of this compound. Note that actual results may vary depending on the specific reaction conditions and scale.

ParameterTypical ValueNotes
Yield 60-75%Yields can be lower due to side reactions or incomplete conversion.
Purity (after chromatography) >95%Purity can be further improved by recrystallization.[12][13]
Reaction Time (Diazotization) 30-60 minutesCrucial to maintain low temperature.
Reaction Time (Sandmeyer) 1-3 hoursMonitor by TLC for completion.
Optimal Temperature 0-5°CFor both diazotization and the initial phase of the Sandmeyer reaction.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 3-amino-7-chloroisoquinoline E Diazotization (0-5°C) A->E B HBr / H2O B->E C NaNO2 Solution C->E Slow addition D CuBr Solution F Sandmeyer Reaction D->F E->F Slow addition G Quenching & Neutralization F->G H Extraction with DCM G->H I Drying & Concentration H->I J Column Chromatography I->J K Final Product J->K

Caption: Workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-7-chloroisoquinoline and 7-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the regioselective functionalization of dihalogenated heterocyclic scaffolds is a cornerstone for the synthesis of novel compounds. Isoquinoline derivatives, in particular, are prevalent in numerous biologically active molecules. This guide provides an objective comparison of the reactivity of two key isomers, 3-bromo-7-chloroisoquinoline and 7-bromo-3-chloroisoquinoline, with a focus on palladium-catalyzed cross-coupling reactions, supported by established chemical principles and data from analogous systems.

Executive Summary

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for these isomers is the inherent difference in the carbon-halogen bond strength (C-Br vs. C-Cl). The carbon-bromine bond is weaker and therefore more susceptible to oxidative addition by a palladium catalyst than the carbon-chlorine bond. Consequently, the bromine-substituted position in both isomers is the more reactive site .

  • In This compound , the C-3 position is the preferred site for initial functionalization.

  • In 7-bromo-3-chloroisoquinoline , the C-7 position is the more reactive center.

This differential reactivity allows for selective and sequential cross-coupling reactions, enabling the introduction of diverse substituents at specific positions on the isoquinoline core.

Comparative Reactivity Data

While direct head-to-head comparative experimental data for this compound and 7-bromo-3-chloroisoquinoline is not extensively available in the public domain, the following tables extrapolate expected outcomes based on well-established reactivity trends (I > Br > Cl) in palladium-catalyzed reactions. These tables serve to illustrate the anticipated differences in performance under typical Suzuki-Miyaura and Buchwald-Hartwig conditions.

Table 1: Predicted Comparative Yields in Suzuki-Miyaura Cross-Coupling

EntrySubstrateCoupling PartnerProductPredicted Yield (%)
1This compound4-Methoxyphenylboronic acid7-Chloro-3-(4-methoxyphenyl)isoquinoline85-95%
27-Bromo-3-chloroisoquinoline4-Methoxyphenylboronic acid3-Chloro-7-(4-methoxyphenyl)isoquinoline80-90%

Table 2: Predicted Comparative Reaction Times in Buchwald-Hartwig Amination

EntrySubstrateCoupling PartnerProductPredicted Reaction Time (hours)
1This compoundMorpholine7-Chloro-3-(morpholin-4-yl)isoquinoline4-8
27-Bromo-3-chloroisoquinolineMorpholine3-Chloro-7-(morpholin-4-yl)isoquinoline6-12

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for the selective functionalization of the bromo-position on the isoquinoline isomers.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromo-Position

Objective: To selectively couple an arylboronic acid at the more reactive C-Br bond of either this compound or 7-bromo-3-chloroisoquinoline.

Materials:

  • This compound or 7-Bromo-3-chloroisoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-chloroisoquinoline isomer, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the Bromo-Position

Objective: To selectively couple a secondary amine at the more reactive C-Br bond of either this compound or 7-bromo-3-chloroisoquinoline.

Materials:

  • This compound or 7-Bromo-3-chloroisoquinoline (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • Xantphos (0.04 mmol)

  • NaOt-Bu (1.4 mmol)

  • Toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-chloroisoquinoline isomer, NaOt-Bu, and Xantphos.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd₂(dba)₃ to the flask.

  • Add toluene, followed by the secondary amine.

  • Heat the reaction mixture to 100 °C and stir for 6-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reactivity and Application

Logical Relationship of Reactivity

The differential reactivity of the C-Br and C-Cl bonds is the logical basis for the selective functionalization of these isomers. This can be visualized as a decision tree for a synthetic chemist.

G cluster_0 Reactivity of this compound cluster_1 Reactivity of 7-Bromo-3-chloroisoquinoline Start1 This compound Reaction1 Mild Pd-catalyzed cross-coupling Start1->Reaction1 Product1 Functionalization at C-3 Reaction1->Product1 Start2 7-Bromo-3-chloroisoquinoline Reaction2 Mild Pd-catalyzed cross-coupling Start2->Reaction2 Product2 Functionalization at C-7 Reaction2->Product2 G Reagents Combine Reactants (Isoquinoline, Coupling Partner, Base) Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Solvent Catalyst->Solvent Reaction Heat and Stir under Inert Atmosphere Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTORC1 Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Validation of 3-Bromo-7-chloroisoquinoline Synthesis by NMR and LCMS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides a comparative analysis of the synthesis of 3-Bromo-7-chloroisoquinoline, a key heterocyclic building block, with a focus on its validation using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS). We present a plausible synthetic route and compare it with established alternative methods for substituted isoquinoline synthesis, supported by experimental data for a closely related isomer to demonstrate the validation process.

Synthesis of this compound: A Proposed Route

Alternative Synthetic Strategies:

The synthesis of the isoquinoline core is a well-established field in organic chemistry, with several named reactions providing access to a diverse range of substituted isoquinolines. These methods offer alternative pathways to bromo-chloro substituted isoquinolines and are valuable for comparison.

  • Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.[1][2][3] The choice of starting β-arylethylamine with the desired halogen substitution pattern is crucial.

  • Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[4][5][6] Subsequent oxidation is required to obtain the aromatic isoquinoline ring.

  • Synthesis from Substituted Precursors: A versatile approach involves the modification of an existing isoquinoline or quinoline core. For instance, the synthesis of 7-Bromo-1-chloroisoquinoline has been reported via the chlorination of 7-bromo-1-hydroxyisoquinoline using phosphorus oxychloride.[7]

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey StepsAdvantagesDisadvantages
Proposed Route for this compound Halogenated isoquinoline/isoquinolinoneSelective bromination/chlorinationPotentially direct and high-yielding if a suitable precursor is available.Precursor synthesis may be multi-step; regioselectivity of halogenation can be a challenge.
Bischler-Napieralski Reaction Substituted β-arylethylamine, acyl chlorideAmide formation, acid-catalyzed cyclization, aromatizationGood for 1-substituted isoquinolines; tolerant of various functional groups.[1]Requires harsh acidic conditions; aromatization step adds complexity.
Pictet-Spengler Reaction Substituted β-arylethylamine, aldehyde/ketoneImine formation, acid-catalyzed cyclization, oxidationMilder conditions than Bischler-Napieralski; provides access to tetrahydroisoquinolines.[4][5]Requires an oxidation step to form the isoquinoline; may have regioselectivity issues.
Synthesis of 7-Bromo-1-chloroisoquinoline 7-bromo-1-hydroxyisoquinoline, POCl₃ChlorinationDirect conversion of a hydroxyl group to a chloro group.[7]Availability of the starting hydroxyisoquinoline.

Validation by NMR and LCMS

The definitive confirmation of the structure of a synthesized compound relies on spectroscopic analysis. Here, we present the expected analytical data for this compound based on the analysis of a closely related isomer, 7-Bromo-1-chloroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Data for 7-Bromo-1-chloroisoquinoline (DMSO-d₆): [7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.40s1HH-8
8.36d, J=6 Hz1HH-5 or H-6
8.05m2HH-5, H-6 or H-4, H-3
7.93d, J=6 Hz1HH-3 or H-4

For this compound, one would expect a distinct set of signals in the aromatic region of the ¹H NMR spectrum, with chemical shifts and coupling constants characteristic of the substitution pattern. The proton at C-1 would likely appear as a singlet, and the protons on the chlorinated ring would exhibit a specific splitting pattern.

Expected ¹³C NMR Data for this compound:

The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the bromine and chlorine atoms would be significantly deshielded, appearing at lower field (higher ppm values).

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LCMS Data for 7-Bromo-1-chloroisoquinoline: [7]

Retention Time (t_R)Mass-to-Charge Ratio (m/z)Interpretation
Not specified242, 244, 246Molecular ion peak cluster [M, M+2, M+4]

The molecular weight of this compound is 242.50 g/mol .[8][9] Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), the mass spectrum of this compound is expected to show a characteristic isotopic cluster for the molecular ion [M]⁺. The most abundant peaks would be at m/z 241, 243, and 245, with a more complex pattern due to the presence of both halogens.

Experimental Protocols

Synthesis of 7-Bromo-1-chloroisoquinoline (Alternative Method): [7]

To phosphorus oxychloride (46.6 mL, 0.5 mol) at room temperature, 7-bromo-1-hydroxyisoquinoline (11.2 g, 0.05 mol) was added portionwise. The mixture was heated to 100°C for 90 minutes with rapid stirring. After cooling to room temperature, the mixture was cautiously poured onto ice/water (200 mL). The pH was adjusted to 8 by the dropwise addition of aqueous ammonia. The resulting precipitate was collected by filtration and washed with cold water. The solid was dried under reduced vacuum at 45°C for 12 hours to yield the product.

General NMR Analysis Protocol:

A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

General LCMS Analysis Protocol:

A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is injected into the LC-MS system. Chromatographic separation is achieved on a C18 column with a gradient elution of mobile phases (e.g., water and acetonitrile with 0.1% formic acid). The mass spectrometer is operated in positive ion mode to detect the molecular ion and its isotopic pattern.

Visualizing the Workflow

Synthesis_Validation_Workflow Synthesis and Validation Workflow for this compound cluster_synthesis Synthesis cluster_validation Validation Start Starting Materials Reaction Chemical Transformation (e.g., Halogenation) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR LCMS LCMS Analysis Product->LCMS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis LCMS->Data_Analysis

Caption: A flowchart illustrating the key stages in the synthesis and subsequent analytical validation of this compound.

Alternative_Synthesis_Routes Alternative Synthetic Routes to Substituted Isoquinolines Start_BN β-Arylethylamide Intermediate_BN 3,4-Dihydroisoquinoline Start_BN->Intermediate_BN Bischler-Napieralski (Acid, Heat) Start_PS β-Arylethylamine + Aldehyde Intermediate_PS Tetrahydroisoquinoline Start_PS->Intermediate_PS Pictet-Spengler (Acid) Start_SP Substituted Isoquinolinone Product Substituted Isoquinoline Start_SP->Product Halogenation/ Functionalization Intermediate_BN->Product Aromatization Intermediate_PS->Product Oxidation

Caption: A diagram comparing the key transformations in the Bischler-Napieralski, Pictet-Spengler, and precursor-based synthetic routes to substituted isoquinolines.

References

Reactivity of Haloquinolines in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the quinoline scaffold is a critical endeavor in the synthesis of novel therapeutic agents and functional materials. Haloquinolines are versatile precursors in this pursuit, with their reactivity in palladium-catalyzed cross-coupling reactions being a key determinant in the strategic design of synthetic pathways. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloroquinolines in five seminal cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. The information herein is supported by experimental data to facilitate the judicious selection of substrates and reaction conditions.

General Reactivity Trends

The reactivity of haloquinolines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity for the halogens is I > Br > Cl >> F.[1][2] This trend is inversely correlated with the C-X bond strength; the weaker the bond, the more readily the oxidative addition of the palladium catalyst to the C-X bond occurs, which is often the rate-determining step in the catalytic cycle.

Consequently, iodoquinolines are the most reactive substrates, frequently undergoing coupling at lower temperatures and with shorter reaction times. Bromoquinolines exhibit intermediate reactivity, while chloroquinolines are the least reactive among the three and often necessitate more robust catalytic systems, including specialized ligands and higher reaction temperatures, to achieve comparable yields. Fluoroquinolines are generally considered unreactive in these transformations.

The position of the halogen on the quinoline ring also modulates reactivity, influenced by the electronic properties of the heterocyclic system. However, for the purpose of this guide, the primary focus remains on the comparative reactivity of the different halogens.

Data Presentation: A Comparative Overview

The following tables summarize the relative reactivity and provide illustrative experimental data for the cross-coupling of various haloquinolines. It is important to note that a direct head-to-head comparison under identical conditions for all substrates and all reaction types is not always available in the literature. The data presented is a collation from various sources and may involve analogous aryl halide systems to illustrate the general reactivity patterns.

Table 1: Suzuki-Miyaura Coupling
HaloquinolineRelative ReactivityCatalyst System (Typical)Conditions (Typical)Yield (%)Observations
Iodoquinoline HighestPd(OAc)₂, PPh₃Na₂CO₃, Toluene/H₂O, 80-100 °C, 2-6 h90-98Reactions are generally fast and high-yielding, even with less active catalysts.[3]
Bromoquinoline ModeratePd(dppf)Cl₂, XPhosK₃PO₄, Dioxane/H₂O, 90-110 °C, 8-16 h75-90Requires more active catalysts and/or longer reaction times compared to iodoquinolines.[4]
Chloroquinoline LowestPd₂(dba)₃, SPhosCs₂CO₃, t-BuOH/H₂O, 100-120 °C, 12-24 h60-85Often requires specialized bulky, electron-rich phosphine ligands for efficient coupling.[5]

A direct comparison between 7-chloro-4-iodoquinoline and 4,7-dichloroquinoline in a Suzuki coupling with phenylboronic acid showed that the C-I bond reacts with 98% yield, while the C-Cl bond at the same position gives a 78% yield of the mono-arylated product under similar conditions, highlighting the superior reactivity of the iodide.[3]

Table 2: Heck Coupling
HaloquinolineRelative ReactivityCatalyst System (Typical)Conditions (Typical)Yield (%)Observations
Iodoquinoline HighestPd(OAc)₂, P(o-tol)₃Et₃N, DMF, 80-100 °C, 4-8 h85-95Generally provides high yields under relatively mild conditions.
Bromoquinoline ModeratePd(OAc)₂, PPh₃K₂CO₃, NMP, 100-120 °C, 12-24 h70-85Higher temperatures and longer reaction times are typically required.[6]
Chloroquinoline LowestPd(OAc)₂, PCy₃K₃PO₄, Dioxane, 120-140 °C, 24-48 h50-75Requires more electron-rich and bulky ligands; often sluggish.
Table 3: Sonogashira Coupling
HaloquinolineRelative ReactivityCatalyst System (Typical)Conditions (Typical)Yield (%)Observations
Iodoquinoline HighestPd(PPh₃)₂Cl₂, CuIEt₃N, THF, rt-50 °C, 2-6 h90-98Often proceeds at or near room temperature with high efficiency.[2]
Bromoquinoline ModeratePd(PPh₃)₄, CuIDiisopropylamine, DMF, 60-80 °C, 8-16 h75-90Requires heating to achieve good conversion.[2]
Chloroquinoline LowestPd(OAc)₂, SPhos, CuICs₂CO₃, Dioxane, 100-120 °C, 18-36 h40-70Challenging substrates; often require specialized catalyst systems.

In the case of 2-bromo-4-iodoquinoline, Sonogashira coupling occurs selectively at the C4-position, demonstrating the much higher reactivity of the C-I bond over the C-Br bond.[1]

Table 4: Buchwald-Hartwig Amination
HaloquinolineRelative ReactivityCatalyst System (Typical)Conditions (Typical)Yield (%)Observations
Iodoquinoline HighestPd₂(dba)₃, XantphosCs₂CO₃, Dioxane, 80-100 °C, 6-12 h85-95Generally efficient with a variety of amines.
Bromoquinoline ModeratePd(OAc)₂, BINAPNaOt-Bu, Toluene, 90-110 °C, 12-24 h80-90A broad range of ligands are effective.[7]
Chloroquinoline LowestPd₂(dba)₃, RuPhosK₃PO₄, t-BuOH, 100-120 °C, 24-48 h65-85Requires highly active catalyst systems with bulky, electron-rich ligands.[8]
Table 5: Negishi Coupling
HaloquinolineRelative ReactivityCatalyst System (Typical)Conditions (Typical)Yield (%)Observations
Iodoquinoline HighestPd(PPh₃)₄THF, rt-60 °C, 4-8 h88-96High reactivity allows for mild reaction conditions.
Bromoquinoline ModeratePd(dppf)Cl₂THF, 60-80 °C, 10-20 h75-90Good yields are achievable with standard catalysts.[9][10]
Chloroquinoline LowestPd(P(t-Bu)₃)₂Dioxane, 80-100 °C, 24-48 h50-80Often requires specialized and highly active catalysts.[11]

Experimental Protocols

Below are detailed, representative experimental protocols for each of the discussed cross-coupling reactions. These should be considered as starting points, and optimization may be necessary for specific substrates.

Suzuki-Miyaura Coupling of 3-Bromoquinoline

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling of 2-Chloroquinoline

Materials:

  • 2-Chloroquinoline (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • PCy₃ (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a sealed tube, combine 2-chloroquinoline, Pd(OAc)₂, PCy₃, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas.

  • Add 1,4-dioxane and styrene via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The product is purified by column chromatography.

Sonogashira Coupling of 4-Iodoquinoline

Materials:

  • 4-Iodoquinoline (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (2.0 mmol, 2.0 equiv)

  • THF (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-iodoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination of 3-Bromoquinoline

Materials:

  • 3-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • NaOt-Bu (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • To a glovebox, add Pd(OAc)₂, BINAP, and NaOt-Bu to an oven-dried Schlenk tube.

  • Outside the glovebox, add 3-bromoquinoline and toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat in an oil bath at 100 °C until the starting material is consumed (typically 12-24 hours), as monitored by GC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Negishi Coupling of 2-Bromoquinoline

Materials:

  • 2-Bromoquinoline (1.0 mmol, 1.0 equiv)

  • Phenylzinc chloride (1.5 mL of a 1 M solution in THF, 1.5 mmol, 1.5 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous THF (3 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromoquinoline and Pd(PPh₃)₄.

  • Add anhydrous THF via syringe.

  • Slowly add the solution of phenylzinc chloride at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 10-20 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • After filtration and concentration, purify the residue by flash column chromatography.

Visualization of Reaction Workflows

General Cross-Coupling Catalytic Cycle

Cross_Coupling_Cycle General Catalytic Cycle for Cross-Coupling Reactions cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-M) Ar-R Product Ar-Pd(II)(L2)-R->Ar-R Reductive Elimination Ar-X Haloquinoline R-M Coupling Partner

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Addition of Reagents (Haloquinoline, Catalyst, etc.) Setup->Reagents Reaction Heating and Stirring Reagents->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A standard workflow for performing a cross-coupling reaction.

Logical Relationship of Haloquinoline Reactivity

Reactivity_Relationship Factors Influencing Haloquinoline Reactivity Bond_Energy C-X Bond Dissociation Energy (I < Br < Cl) Oxidative_Addition Rate of Oxidative Addition (I > Br > Cl) Bond_Energy->Oxidative_Addition inversely proportional to Reactivity Overall Reaction Rate & Yield (Iodo > Bromo > Chloro) Oxidative_Addition->Reactivity Conditions Reaction Conditions (Milder for Iodo, Harsher for Chloro) Reactivity->Conditions

Caption: The relationship between bond energy and reactivity in cross-coupling reactions.

References

Confirming the Structure of 3-Aryl-7-Chloroisoquinoline Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 3-aryl-7-chloroisoquinolines, a scaffold of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact substitution pattern in publicly accessible literature, this guide presents a robust, generalized approach based on well-established chemical principles and data from closely related structures. We detail the most probable and effective synthetic method, the Suzuki-Miyaura coupling, and provide a comprehensive, albeit illustrative, protocol and expected analytical data for structural confirmation. Alternative synthetic strategies are also discussed to offer a comparative perspective.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it the most likely and efficient method for the synthesis of 3-aryl-7-chloroisoquinolines.[1][2][3][4] This palladium-catalyzed reaction couples an organoboron compound (arylboronic acid or ester) with a halide (in this case, a halogenated isoquinoline). The key starting material would be a 3-halo-7-chloroisoquinoline, such as 3-bromo-7-chloroisoquinoline.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Structural Confirmation reagents Combine this compound, arylboronic acid, palladium catalyst, and base in a flask. atmosphere Establish inert atmosphere (e.g., Argon or Nitrogen). reagents->atmosphere solvent Add degassed solvent (e.g., 1,4-dioxane/water). atmosphere->solvent heating Heat the mixture with stirring (e.g., 80-100 °C). solvent->heating monitoring Monitor reaction progress (e.g., by TLC or LC-MS). heating->monitoring extraction Cool, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). monitoring->extraction purification Dry the organic layer and purify the crude product (e.g., column chromatography). extraction->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ms Mass Spectrometry (e.g., HRMS) purification->ms xray X-ray Crystallography (optional, for unambiguous confirmation) purification->xray

Caption: Experimental workflow for the synthesis and structural confirmation of 3-aryl-7-chloroisoquinolines.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2 equivalents).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Structural Confirmation Data

The following tables present expected quantitative data for a representative product, 7-chloro-3-phenylisoquinoline . This data is extrapolated from known values for similar chemical structures.

Table 1: Expected ¹H and ¹³C NMR Data for 7-chloro-3-phenylisoquinoline
¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
~9.20s
~8.10d
~7.90s
~7.80d
~7.70dd
~7.50-7.40m

Note: 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, and 'm' multiplet. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Table 2: Expected Mass Spectrometry Data for 7-chloro-3-phenylisoquinoline
Technique Parameter Expected Value
High-Resolution Mass Spectrometry (HRMS-ESI) Calculated [M+H]⁺ for C₁₅H₁₁ClN⁺240.0575
Observed [M+H]⁺~240.057x
Mass Spectrometry (MS) Molecular Ion (M⁺)m/z 239/241 (due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio)
Key Fragments[M-Cl]⁺, [M-Ph]⁺, [M-HCN]⁺

Alternative Synthetic Routes

While Suzuki-Miyaura coupling is a primary choice, other methods for constructing the 3-arylisoquinoline core exist and offer a basis for comparison.

Table 3: Comparison of Synthetic Methods for 3-Arylisoquinolines
Method Starting Materials Advantages Disadvantages
Suzuki-Miyaura Coupling 3-Halo-7-chloroisoquinoline, Arylboronic acidHigh yields, excellent functional group tolerance, commercially available starting materials.[1][2][4]Requires pre-functionalized isoquinoline, potential for catalyst contamination.
Pomeranz-Fritsch Reaction Substituted benzaldehyde, aminoacetalBuilds the isoquinoline core.[5]Harsh acidic conditions, often low yields for substituted systems.
Bischler-Napieralski Reaction Phenethylamine derivative, acyl chlorideClassic method for isoquinoline synthesis.[5]Requires a multi-step sequence, harsh dehydrating agents.
Microwave-Assisted Cyclization 2-Alkynylbenzaldehyde, nitrogen sourceRapid, high yields, environmentally friendly.[5]Requires specialized microwave equipment, substrate scope may be limited.

Relevance to Signaling Pathways

Isoquinoline alkaloids are known to exhibit a wide range of biological activities, including the inhibition of key cellular signaling pathways implicated in cancer.[6] Several isoquinoline derivatives have been shown to target the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[7][8] While the specific activity of 3-aryl-7-chloroisoquinolines on this pathway requires experimental validation, their structural similarity to known inhibitors suggests they are promising candidates for investigation as modulators of this signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

G cluster_inhibitor Potential Inhibition Site RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor 3-Aryl-7-Chloroisoquinoline Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 3-aryl-7-chloroisoquinoline derivatives.

References

Comparing the efficacy of different palladium catalysts for Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Central to this transformation is the palladium catalyst, the choice of which critically influences reaction outcomes, including yield, reaction time, and catalyst loading. This guide provides an objective comparison of the efficacy of several widely used palladium catalysts for the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki coupling of 4-bromoacetophenone and phenylboronic acid. While conditions may vary slightly between studies, this data provides a valuable comparative overview of catalyst efficacy.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Pd(PPh₃)₄1.5K₃PO₄DMF85553~35[1]
Pd(dppf)Cl₂10K₂CO₃DME802>95~10[2]
Pd(OAc)₂ / SPhos0.0005K₃PO₄Dioxane/H₂O606HighHigh[3][4]
Buchwald XPhos G3 Palladacycle0.3LiOHDioxane/H₂ORT-400.5HighHigh[5]
Heterogeneous Pd(II)-N₂O₂ Complex0.25Na₂CO₃DMA14024100400[6]
Pd(II) Complex 70.05KOHH₂O10011002000[7]

Note: The data presented is compiled from different sources with varying reaction conditions. Therefore, this information should be used as a qualitative guide for catalyst selection. Direct quantitative comparison is most accurate when catalysts are evaluated under identical conditions.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using some of the compared catalysts are provided below.

General Procedure using Pd(dppf)Cl₂[2]
  • A solution of 5-bromoindazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%) in anhydrous dimethoxyethane (DME) (10 mL) is stirred under an argon atmosphere for 1 hour.

  • To this solution, the arylboronic acid (2 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL) are added sequentially.

  • The reaction mixture is heated to 80°C for 2 hours and then allowed to cool to room temperature.

  • The mixture is poured into a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Procedure using Pd(OAc)₂ / SPhos[3][4]
  • In a glovebox, an oven-dried vial is charged with Pd(OAc)₂ (as per desired mol%), SPhos (ligand, typically in a 1:1 to 2:1 ratio with Pd), the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • The vial is sealed with a PTFE-lined cap.

  • Outside the glovebox, the appropriate solvent (e.g., dioxane/water mixture) is added via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., 60°C) for the specified time.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The residue is purified by flash chromatography.

General Procedure using a Buchwald G3 Palladacycle[5]
  • To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).

  • The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen).

  • The Buchwald G3 Palladacycle (0.1-1 mol%) is added under a positive pressure of inert gas.

  • Anhydrous, degassed solvent is added via syringe.

  • The reaction is stirred at the appropriate temperature (room temperature to elevated temperatures) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated, followed by purification of the crude product.

Visualizing the Suzuki Coupling Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the catalytic cycle and a general workflow for catalyst selection.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Workflow Start Define Suzuki Coupling Reaction (Substrates, Scale) InitialScreen Initial Catalyst Screen (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Start->InitialScreen Analysis Analysis of Results (Yield, Purity, Cost) InitialScreen->Analysis HighActivityScreen High-Activity Catalyst Screen (e.g., Buchwald Ligands/Precatalysts, NHC-Pd Catalysts) HighActivityScreen->Analysis Optimization Reaction Optimization (Base, Solvent, Temperature, Time) ScaleUp Scale-up and Process Validation Optimization->ScaleUp Decision Select Optimal Catalyst Analysis->Decision Sufficiently Active? Decision->HighActivityScreen No Decision->Optimization Yes

Caption: A logical workflow for selecting a palladium catalyst for a Suzuki coupling reaction.

References

A Comparative Guide to the Reaction Kinetics of 3-Bromo-7-chloroisoquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of dihalogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 3-Bromo-7-chloroisoquinoline represents a valuable building block, offering two distinct reactive sites for the introduction of molecular diversity. The differential reactivity of the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions allows for site-selective modifications, typically at the more labile C-3 position.

This guide provides a comparative analysis of three key cross-coupling reactions for the functionalization of this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Due to the limited availability of direct kinetic data for this compound in the public domain, this guide draws upon established protocols and data from closely related substrates, such as 3-bromo-7-chloro-1-benzothiophene and various bromoquinolines, to provide representative insights into catalyst performance and reaction kinetics. The underlying principles of these reactions are broadly applicable and offer a strong foundation for reaction design and optimization.

Principle of Selectivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the aryl halide is a critical step in the catalytic cycle. The reactivity of halogens in this step generally follows the order: I > Br > OTf > Cl.[1] Consequently, the C-Br bond at the 3-position of this compound is significantly more reactive than the C-Cl bond at the 7-position. This inherent difference in reactivity enables selective coupling at the C-3 position under carefully controlled conditions, leaving the C-7 chloro group available for subsequent transformations.[1]

Comparative Analysis of Catalytic Systems

The choice of the catalytic system, including the palladium precursor, ligand, base, and solvent, is paramount in achieving high yields and selectivity. The following tables summarize typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, based on analogous bromo-chloro heterocyclic substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%) (at C-Br)
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O90 - 10012 - 24Good to Excellent[2]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂O10012High[3]
PdCl₂(dppf)dppfNa₂CO₃1,4-Dioxane/H₂O80 - 9012 - 16High
Pd-NHC PrecatalystNHCK₂CO₃Toluene/Methanol9024High[1]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction typically requires a copper(I) co-catalyst.

Palladium CatalystCo-catalystLigandBaseSolventTemperature (°C)Time (h)Yield (%) (at C-Br)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF/DMF806High[3]
Pd(PPh₃)₄CuIPPh₃Et₃NTHFRoom Temp - 801.5 - 680-97[4]
Pd₂(dba)₃CuIPPh₃Et₃NToluene80-~80[4]
Pd/CCuIXPhosK₂CO₃Ethanol505Good[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.

Palladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%) (at C-Br)
Pd₂(dba)₃BINAPNaOt-BuToluene110-High[4]
Pd(OAc)₂XPhosNaOt-BuToluene10012 - 24Good to Excellent[4][5]
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane80-1104 - 24High[6]
Pd(OAc)₂SPhosCs₂CO₃THF--Good[4]

Experimental Protocols

The following are generalized experimental protocols for the selective C-3 functionalization of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling[2]
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 8 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling[4]
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF, 5-10 mL) and an amine base (e.g., Et₃N, 2.0-3.0 mmol, 2.0-3.0 eq.). Stir for a few minutes. Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 eq.) dropwise.

  • Reaction: Heat the mixture to the desired temperature (typically 40-80 °C) and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of Celite®.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination[7]
  • Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.2-2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through Celite®.

  • Purification: Wash the filtrate, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)Ln-Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Organoboron R-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation Pd(II)_Intermediate Ar-Pd(II)Ln-R Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-R Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Pd(II)_Complex Ar-Pd(II)Ln-Br Pd(0)Ln->Pd(II)_Complex Oxidative Addition Ar-X This compound Ar-X->Pd(0)Ln Oxidative Addition Oxidative_Addition Oxidative Addition Pd(II)_Intermediate Ar-Pd(II)Ln-C≡CR Pd(II)_Complex->Pd(II)_Intermediate Transmetalation Transmetalation Transmetalation Product Ar-C≡CR Pd(II)_Intermediate->Product Reductive Elimination Reductive_Elimination Reductive Elimination Product->Pd(0)Ln Catalyst Regeneration Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide Cu(I)X Cu(I)X Cu(I)X->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Pd(II)_Complex

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.[8]

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)Ln-Br Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R₂NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Pd(II)_Amido Ar-Pd(II)Ln-NR₂ Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Ar-NR₂ Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[9]

General Experimental Workflow

The following diagram outlines a typical workflow for performing and analyzing a cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Coupling Partner - Base Catalyst Prepare Catalyst System: - Pd Precursor - Ligand Reagents->Catalyst Setup Assemble Reaction under Inert Atmosphere Catalyst->Setup Glassware Oven-dry Glassware Glassware->Reagents Solvent Add Degassed Solvent Setup->Solvent Heating Heat to Reaction Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product: - NMR - Mass Spectrometry Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The selective functionalization of this compound at the C-3 position is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. While direct comparative kinetic data for this specific substrate is scarce, the principles derived from analogous systems provide a robust framework for catalyst selection and reaction optimization. For Suzuki-Miyaura couplings, Pd(OAc)₂ or PdCl₂(dppf) with appropriate ligands are effective. Sonogashira reactions are typically successful with Pd(PPh₃)₂Cl₂/CuI systems. For Buchwald-Hartwig aminations, combinations of palladium precursors with bulky, electron-rich phosphine ligands such as XPhos or BINAP are generally preferred. The experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers aiming to synthesize novel 3-substituted-7-chloroisoquinoline derivatives for applications in drug discovery and materials science.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-7-chloroisoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Bromo-7-chloroisoquinoline, a crucial aspect of responsible laboratory operations.

I. Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is essential to adhere to the following safety and handling guidelines to minimize exposure and risk:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of dust or vapors.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:

    • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

    • Hand Protection: Use chemical-impermeable gloves. It is crucial to inspect gloves for any damage before use and to wash and dry hands thoroughly after handling the compound.[1]

    • Body Protection: Wear impervious, fire/flame-resistant clothing to prevent skin contact.[1]

    • Respiratory Protection: If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator should be used.[1]

  • General Handling: Avoid the formation of dust and aerosols.[1] Do not allow the chemical to come into contact with skin and eyes.[1] Use non-sparking tools to prevent ignition.[1]

II. Spill and Contamination Management

In the event of a spill or contamination, immediate and appropriate action is critical:

  • Evacuate and Secure: Evacuate personnel from the immediate spill area and move upwind.[1] Remove all potential sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains or sewer systems, as discharge into the environment must be avoided.[1][2]

  • Clean-up:

    • For solid spills, carefully sweep up the material.

    • Collect the spilled material and any contaminated absorbent materials (e.g., sand, earth) and place them into a suitable, closed, and clearly labeled container for disposal.[1][3]

    • Use spark-proof tools and explosion-proof equipment during the clean-up process.[1]

III. Proper Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with local, regional, and national hazardous waste regulations.

  • Waste Collection:

    • Place the waste material into a suitable, sealed, and properly labeled container.

    • Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1]

  • Disposal Method:

    • The primary recommended method of disposal is through a licensed chemical destruction plant.[2]

    • Controlled incineration with flue gas scrubbing is another acceptable method.[2]

    • Crucially, do not dispose of this compound by discharging it into sewer systems. [2]

  • Container Disposal:

    • Contaminated packaging should be treated as hazardous waste.

    • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[2]

IV. Quantitative Safety Data

ParameterGuidelineSource
Handling Environment Well-ventilated area (fume hood)[1]
Eye Protection Tightly fitting safety goggles (EN 166/NIOSH)[1]
Hand Protection Chemical impermeable gloves[1]
Skin Protection Impervious and fire/flame-resistant clothing[1]
Disposal Method Licensed chemical destruction plant or controlled incineration[2]
Environmental Precaution Do not discharge to sewer systems[2]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Route cluster_end Completion start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe Step 1 handling Handle in Ventilated Area ppe->handling Step 2 collect_waste Collect Waste in Labeled, Sealed Container handling->collect_waste Step 3 store_waste Store in Cool, Dry, Ventilated Area collect_waste->store_waste Step 4 transport Transport to Approved Facility store_waste->transport Step 5 incineration Controlled Incineration with Flue Gas Scrubbing transport->incineration Option A destruction Licensed Chemical Destruction Plant transport->destruction Option B end End: Disposal Complete incineration->end destruction->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.